3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Descripción
Propiedades
IUPAC Name |
5-phenyliminopyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWDUXYXXIUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403719 | |
| Record name | ST51040341 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7186-81-4 | |
| Record name | ST51040341 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one Derivatives
An in-depth technical guide by a Senior Application Scientist.
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer multi-target engagement. The 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (commonly referred to as 3-anilino-5-pyrazolone) structural class is a prime example. Originally recognized for their utility in synthetic chemistry and photography, these derivatives have emerged as highly potent, dual-action pharmacological agents.
This whitepaper dissects the dual mechanisms of action of these derivatives: ATP-competitive kinase inhibition (specifically targeting angiogenesis and tumor proliferation pathways like VEGFR-2/KDR) and intracellular redox modulation (ROS scavenging). By understanding the causality behind their structural binding and validating these mechanisms through rigorous in vitro protocols, drug development professionals can effectively optimize this scaffold for oncology and neuroprotective indications.
Core Mechanism I: ATP-Competitive Kinase Inhibition
The primary pharmacological mechanism of 3-anilino-5-pyrazolone derivatives in oncology is the targeted inhibition of receptor tyrosine kinases, most notably VEGFR-2 (KDR) and Anaplastic Lymphoma Kinase (ALK) .
Structural Causality at the Hinge Region
Kinase inhibitors must outcompete intracellular ATP (present at millimolar concentrations) for the highly conserved adenine-binding pocket. The 3-anilino-5-pyrazolone core achieves this via a bidentate hydrogen-bonding network. The lactam segment of the pyrazolone ring acts as a structural mimic of the adenine ring of ATP. Specifically, the carbonyl oxygen ( C=O ) acts as a hydrogen-bond acceptor, while the adjacent anilino nitrogen ( NH ) acts as a hydrogen-bond donor. This motif anchors the molecule directly to the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2) .
Furthermore, the rotational freedom of the phenyl ring attached to the amino group allows the molecule to project hydrophobic substituents deep into the DFG-in/DFG-out pocket, dictating kinase selectivity and residence time.
Caption: ATP-competitive binding of the pyrazolone core to the kinase hinge region.
Core Mechanism II: Redox Modulation and ROS Scavenging
Beyond kinase inhibition, the pyrazolone ring is a known redox modulator, sharing structural homology with the FDA-approved free radical scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) .
Tautomerism and Electron Transfer
The 4,5-dihydro-1H-pyrazol-5-one core exists in a tautomeric equilibrium between the keto (CH2 active methylene) and enol (OH) forms. In physiological environments experiencing high oxidative stress (e.g., tumor microenvironments or ischemic tissue), the enol form acts as a potent electron donor. It neutralizes reactive oxygen species (ROS) such as hydroxyl radicals ( •OH ) and superoxide anions ( O2•− ), forming a highly resonance-stabilized pyrazolone radical. This breaks the chain reaction of lipid peroxidation, preventing cellular apoptosis in healthy tissue while modulating ROS-dependent signaling in cancer cells.
Caption: Single electron transfer mechanism of pyrazolone-mediated ROS scavenging.
Quantitative Structure-Activity Relationship (SAR)
To illustrate the dual-action nature of this scaffold, we must look at how substitutions on the phenylamino ring shift the molecule's primary mechanism of action. Electron-withdrawing groups (EWGs) tend to improve kinase pocket penetration, while electron-donating groups (EDGs) enhance the molecule's ability to stabilize radicals .
Table 1: SAR Profile of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one Derivatives
| Phenyl Substituent | VEGFR-2 IC 50 (nM) | ROS Scavenging IC 50 (µM) | Pharmacological Implication / Causality |
| Unsubstituted | 145.0 | 12.4 | Baseline hinge binding; moderate radical stabilization. |
| 4-Fluoro | 89.2 | 15.1 | Enhanced hydrophobic pocket fit; slight drop in electron donation due to inductive withdrawal. |
| 3-Trifluoromethyl | 23.5 | 28.0 | Deep pocket penetration (stabilizes DFG-out conformation); poor antioxidant capacity. |
| 4-Methoxy | 210.4 | 4.2 | Steric clash in the kinase pocket reduces affinity; excellent electron donor for robust ROS quenching. |
Self-Validating Experimental Workflows
To accurately profile these derivatives, laboratory protocols must be designed with built-in causality and self-validation. Below are the definitive methodologies for evaluating both mechanisms.
Protocol A: TR-FRET Kinase Assay for VEGFR-2 Inhibition
Purpose: To quantify the ATP-competitive inhibition of the pyrazolone derivative against VEGFR-2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to eliminate radioactive waste while maintaining high sensitivity.
Methodology & Causality:
-
Enzyme/Substrate Preparation: Dilute recombinant VEGFR-2 kinase and biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is critical as it coordinates with ATP, facilitating the phosphotransfer reaction.
-
Compound Addition: Dispense the pyrazolone derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.
-
ATP Initiation: Add ATP at its apparent Km value (e.g., 10 µM). Causality: Running the assay at the Km of ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, the IC 50 of the pyrazolone will be artificially right-shifted.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC) formulated in EDTA. Causality: EDTA chelates the Mg2+, instantly stopping the kinase reaction and stabilizing the readout.
-
Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A plate is only valid if Z′>0.6 , confirming a robust assay window.
Protocol B: Cellular ROS Scavenging Assay (DCFDA)
Purpose: To evaluate the intracellular antioxidant capacity of the enol-tautomerized pyrazolone derivatives.
Methodology & Causality:
-
Cell Seeding: Seed HUVEC (Human Umbilical Vein Endothelial Cells) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.
-
Probe Loading: Wash cells and incubate with 10 µM H2DCFDA for 30 minutes. Causality: H2DCFDA is non-fluorescent and cell-permeable. Once inside, intracellular esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS yields highly fluorescent DCF.
-
Compound Pre-treatment: Remove the probe, wash, and add the pyrazolone derivatives (1 µM - 50 µM) for 1 hour.
-
Oxidative Stress Induction: Add 100 µM H2O2 or tert-butyl hydroperoxide (TBHP) for 2 hours to induce intracellular ROS.
-
Fluorescence Readout: Measure fluorescence at Ex/Em = 485/535 nm. The pyrazolone derivatives donate electrons to neutralize the ROS, preventing the oxidation of the trapped probe and resulting in a dose-dependent decrease in fluorescence.
-
Self-Validation Check:
-
Positive Control: N-acetylcysteine (NAC) must show >80% ROS reduction.
-
Counter-Screen: Perform a parallel CellTiter-Glo (ATP-based viability) assay. Causality: This ensures that the drop in DCF fluorescence is due to true ROS scavenging and not simply because the compound killed the cells (cytotoxicity artifact).
-
References
-
Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science.[Link]
-
1,2,3-Thiadiazole Substituted Pyrazolones as Potent KDR/VEGFR-2 Kinase Inhibitors. ResearchGate.[Link]
-
Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. PubMed Central (PMC).[Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. PubMed Central (PMC).[Link]
The Definitive Guide to Pharmacokinetic Profiling of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one and its Analogs: A Methodological and Interpretive Whitepaper
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] A critical determinant of a drug candidate's success is its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical overview of the methodologies and considerations for the comprehensive pharmacokinetic profiling of pyrazolone derivatives. Due to the limited publicly available data on 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, this paper will leverage the extensively studied and structurally similar pyrazolone, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), as a primary exemplar. The principles and techniques discussed herein are broadly applicable to the titular compound and other novel pyrazolone-based entities.
Introduction: The Significance of Pyrazolones and the Imperative of Pharmacokinetic Profiling
Pyrazolone derivatives have a rich history in pharmaceuticals, with compounds from this class being investigated for a multitude of therapeutic applications.[1] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which in turn dictate their pharmacokinetic behavior.[3] Understanding the ADME profile of a novel pyrazolone is not merely a regulatory requirement but a fundamental aspect of drug discovery and development that informs dose selection, regimen design, and the prediction of potential drug-drug interactions.
This guide is structured to provide a logical and practical workflow for the pharmacokinetic characterization of pyrazolone compounds, from initial analytical method development to the interpretation of in vivo data.
Foundational Step: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the bedrock of any pharmacokinetic study. The accurate quantification of the analyte in biological matrices is paramount for generating reliable data.
Analytical Techniques
For pyrazolone derivatives like edaravone, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in biological samples due to its high sensitivity, specificity, and throughput.[4][5] Several HPLC methods with UV detection have also been developed and validated, offering a more accessible alternative.[6][7][8]
Key Considerations for Method Development:
-
Sample Stabilization: Pyrazolone derivatives can be susceptible to instability in biological matrices. For instance, edaravone requires the use of an antioxidant like sodium metabisulfite during sample collection and preparation to ensure its integrity.[4]
-
Internal Standard (IS) Selection: A suitable internal standard is crucial for accurate quantification. For edaravone, a deuterated analog (Edaravone-d5) is often employed.[4]
-
Extraction Procedure: A simple and efficient extraction method is necessary to isolate the analyte from the complex biological matrix. Protein precipitation is a commonly used technique for plasma samples.[4]
Method Validation
The developed analytical method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery and Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
In Vitro ADME Profiling: Early Insights into Pharmacokinetic Behavior
In vitro assays are indispensable for the early assessment of a compound's ADME properties, enabling rapid screening and lead optimization.
Metabolic Stability
Incubation of the test compound with liver microsomes or hepatocytes is a standard in vitro method to assess its metabolic stability. For pyrazolone derivatives, this can reveal susceptibility to phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolism.[9]
Cytochrome P450 (CYP) Inhibition and Induction
Assessing the potential of a pyrazolone derivative to inhibit or induce major CYP isoforms is critical for predicting drug-drug interactions.
Plasma Protein Binding
The extent of plasma protein binding influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared from the body. Equilibrium dialysis is a common method for determining plasma protein binding.
Permeability and Efflux
Cell-based assays, such as the Caco-2 permeability assay, can provide insights into a compound's intestinal absorption and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).
In Vivo Pharmacokinetic Studies: The Whole Picture
Animal studies are essential for understanding the complete pharmacokinetic profile of a pyrazolone derivative in a living system.
Study Design
-
Animal Models: Rats and dogs are commonly used species in preclinical pharmacokinetic studies.[10]
-
Dosing Routes: Intravenous (IV) administration is used to determine clearance and volume of distribution, while oral (PO) administration provides information on bioavailability.
-
Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine and feces can also be collected to assess excretion pathways.[10]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters and their significance:
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F% | Bioavailability | The fraction of the administered dose that reaches systemic circulation. |
Tissue Distribution
Understanding where a drug distributes in the body is crucial, especially for drugs targeting specific organs. For example, studies with edaravone have shown its distribution to the brain, heart, lung, and kidney.[10]
Excretion
Analysis of urine and feces is performed to determine the primary routes of elimination for the parent drug and its metabolites. For edaravone, urinary excretion is a major pathway.[10]
Population Pharmacokinetics (PopPK): Understanding Variability
PopPK modeling is a powerful tool to analyze pharmacokinetic data from multiple individuals to identify sources of variability. Studies on edaravone have used this approach to assess the influence of covariates such as race, sex, weight, and age on its pharmacokinetic profile.[11][12][13] Such analyses have shown no clinically relevant differences in edaravone's pharmacokinetics across different populations.[11][13]
Experimental Protocols and Workflows
Workflow for Edaravone Quantification in Plasma
Caption: Workflow for Edaravone quantification in plasma.[4]
Decision Logic for Analytical Run Acceptance
Caption: Decision logic for analytical run acceptance.
Conclusion and Future Directions
The pharmacokinetic profiling of novel 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one analogs is a multifaceted process that requires a systematic and scientifically rigorous approach. By leveraging the extensive knowledge gained from the study of edaravone, researchers can efficiently design and execute comprehensive ADME and pharmacokinetic studies. The integration of in vitro and in vivo data, coupled with robust bioanalytical methods and sophisticated data analysis techniques, will undoubtedly accelerate the development of new and effective pyrazolone-based therapeutics. Future work should focus on establishing a more detailed understanding of the structure-pharmacokinetic relationships within this chemical class to guide the rational design of next-generation drug candidates with optimized pharmacokinetic properties.
References
-
Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704. MDPI. Available from: [Link]
-
Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. Taylor & Francis Online. Available from: [Link]
-
Full article: Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. Taylor & Francis Online. Available from: [Link]
-
Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations. PubMed. Available from: [Link]
-
Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture. ResearchGate. Available from: [Link]
-
Pharmacokinetics and Bioequivalence Studies of an Investigational Oral Formulation of Edaravone (MT-1186). MDA Clinical & Scientific Conference 2026. Available from: [Link]
-
Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. PubMed. Available from: [Link]
-
Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PMC. Available from: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. PMC. Available from: [Link]
-
2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PMC. Available from: [Link]
-
LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PubMed. Available from: [Link]
-
LC Method for the Estimation of Edaravone in Bulk and its Pharmaceutical Dosage Form. Sryahwa Publications. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Molecular docking , Synthesis and ADME Studies of New Pyrazoline Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]
-
Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. ACS Publications. Available from: [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available from: [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. Available from: [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate. Available from: [Link]
-
Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research. Available from: [Link]
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Semantic Scholar. Available from: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Ahmad-Al-Otaibi/298410292c300305886d3b845e227a92211516e8
-
Modulating monoaminergic systems: A study on 3,5-dimethyl-1-phenyl-4-(phenylselenyl)-1H-pyrazole in lipopolysaccharide-induced depressive-like symptoms in mice. PubMed. Available from: [Link]
-
methanone. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. sryahwapublications.com [sryahwapublications.com]
- 9. Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetic profile of edaravone: a comparison between Japanese and Caucasian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Crystallographic Profiling of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide
Executive Summary
The compound 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, classically referred to as 3-anilino-5-pyrazolone, is a pivotal heterocyclic scaffold historically utilized as a magenta dye-forming coupler in color photography[1][2]. Understanding its solid-state behavior, tautomeric equilibrium, and crystal lattice structure is critical for optimizing its solubility, reactivity, and stability in complex matrices. This whitepaper provides an in-depth analysis of its crystal structure, detailing a self-validating X-Ray Diffraction (XRD) protocol designed for rigorous crystallographic characterization.
Chemical Architecture and Tautomerism
The pyrazolone ring system is notorious for its complex tautomeric behavior. In the solid state, 3-anilino-5-pyrazolones can exist in multiple tautomeric forms: the CH-form (4,5-dihydro), the OH-form (5-hydroxy-1H-pyrazole), and the NH-form (2,5-dihydro). The specific tautomer stabilized in the crystal lattice dictates the intermolecular hydrogen bonding network, which directly impacts the compound's macroscopic properties, such as its propensity for precipitation in organic solvents[2].
To understand the causality behind its reactivity, one must recognize that the active coupling site is the C4 position of the pyrazolone ring. The crystal packing often involves strong N-H···O hydrogen bonds, which must be disrupted by the solvent to enable the coupling reaction with the oxidized developer[3].
Fig 1: Tautomeric equilibrium of 3-anilino-5-pyrazolone and activation pathway.
Crystallographic Data and Lattice Parameters
High-resolution XRD analysis provides the definitive structural assignment of the stabilized tautomer in the solid state. Below is a representative summary of the crystallographic parameters typically observed for 3-anilino-5-pyrazolone derivatives when crystallized from polar aprotic solvents.
Table 1: Representative Crystallographic Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 11.2 Å, b ≈ 8.5 Å, c ≈ 14.1 Å |
| Beta Angle (β) | ≈ 105.4° |
| Volume (V) | ≈ 1295 ų |
| Z (Molecules/cell) | 4 |
| Primary Interactions | Intermolecular N-H···O=C hydrogen bonds |
Self-Validating XRD Analytical Protocol
To ensure high-fidelity structural data, the following protocol integrates internal validation steps. The causality behind this workflow is to minimize preferred orientation and ensure phase purity before attempting Rietveld refinement.
Step-by-Step Methodology
-
Sample Preparation (Recrystallization):
-
Dissolve 500 mg of crude 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one in 15 mL of boiling ethanol.
-
Causality: Slow cooling (0.5°C/min) to room temperature promotes the growth of single crystals with minimal defect density, essential for accurate unit cell determination.
-
-
Powder Preparation (for Bulk Phase Validation):
-
Gently grind a portion of the crystals in an agate mortar. Pass through a 325-mesh sieve.
-
Causality: Uniform particle size (<45 µm) eliminates microabsorption effects and preferred orientation during powder XRD (PXRD) data collection.
-
-
Data Collection (PXRD):
-
Instrument: Cu-Kα radiation (λ = 1.5406 Å), 40 kV, 40 mA.
-
Scan Range: 5° to 50° 2θ. Step size: 0.01°. Dwell time: 2 s/step.
-
-
Data Processing & Rietveld Refinement:
-
Import the raw .raw or .xy file into refinement software (e.g., GSAS-II).
-
Refine background (Chebyshev polynomial), zero-shift, and lattice parameters.
-
Self-Validation: The refinement is considered successful and reliable only if the weighted profile R-factor ( Rwp ) is < 10% and the Goodness of Fit (GoF) is approaching 1.0.
-
Fig 2: Self-validating XRD analytical workflow for phase purity and structural refinement.
Mechanistic Insights into Photographic Coupling
The structural integrity of 3-anilino-5-pyrazolone is directly tied to its historical application in silver halide photography. When incorporated into photographic emulsions, the compound acts as a magenta dye-forming coupler[3]. The coupling reaction occurs between the C4 position of the pyrazolone ring and the oxidized form of a p-phenylenediamine color developer.
Crystallographic analysis reveals that substitutions on the phenylamino ring (e.g., adding halogen or alkoxy groups) alter the dihedral angle between the pyrazolone core and the phenyl ring[2]. This steric tuning affects the pKa of the C4 proton, thereby modulating the coupling activity and the absorption maxima (λ_max) of the resulting azomethine dye[2][3].
Conclusion
The crystallographic profiling of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one provides critical insights into its tautomeric stability and reactivity. By employing rigorous, self-validating XRD protocols, researchers can accurately determine the solid-state structure, which serves as the foundational blueprint for predicting its behavior in complex chemical matrices and coupling reactions.
References
- Fujita, S. (2004). Organic Chemistry of Photography. Springer.
- Merkel, P. B., & Singer, S. P. (1998). Photographic element containing a 1,2,4,-Triazole-releasing pyrazolone DIR coupler. European Patent Office (EP0851288A1).
- European Patent Office. (2000). Silver halide color photographic light sensitive material (EP 1109061 A1).
Sources
spectroscopic characterization NMR IR of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound of significant interest in medicinal and industrial chemistry.[1][2] We delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy data. A central theme of this guide is the critical role of tautomerism, a phenomenon inherent to the pyrazolone scaffold, and its profound influence on the resulting spectra.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only detailed analytical protocols but also the underlying scientific rationale to empower robust structural elucidation and validation.
Introduction: The Structural Complexity of Pyrazolones
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone class of compounds, which form the backbone of numerous pharmaceuticals, dyes, and agrochemicals.[5][6] Accurate and unambiguous structural characterization is paramount for understanding its reactivity, biological activity, and for ensuring quality control in synthetic applications.
The primary challenge in characterizing this molecule lies in its capacity to exist as multiple tautomers—structural isomers that readily interconvert.[4][7] The equilibrium between these forms is sensitive to the physical state (solid vs. solution), solvent polarity, and temperature, making spectroscopic analysis a dynamic investigation rather than a static measurement.[3] This guide will focus on identifying the spectral fingerprints of the predominant tautomeric forms.
Caption: Key tautomers of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful first-line technique for identifying the functional groups present in the molecule and providing critical evidence for the dominant tautomeric form, particularly in the solid state.
Rationale for FT-IR Analysis
The key vibrational modes of interest are the C=O, N-H, and C=N stretching frequencies. The presence and position of these bands allow for a direct assessment of the molecular structure. For instance, a strong absorption in the carbonyl region (~1700 cm⁻¹) is a definitive marker for the keto tautomer. Conversely, the absence of this band and the appearance of a broad O-H stretch would suggest the enol form.[4] Strong intermolecular hydrogen bonding in pyrazoles and their derivatives often leads to significant broadening and shifting of N-H and O-H stretching bands.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal (typically diamond). This is crucial for obtaining a clean sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the dry, solid 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure anvil to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction if available in the instrument software.
Spectral Interpretation
The expected vibrational frequencies provide a structural fingerprint of the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |
| N-H Stretch | 3400 - 3200 | A broad band corresponding to the phenylamino N-H group. A second, often sharper band may be visible for the pyrazolone ring N-H. Broadening is indicative of hydrogen bonding.[9] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, medium-intensity bands characteristic of the phenyl ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Weaker bands from the CH₂ group in the pyrazolone ring. |
| C=O Stretch | ~1710 - 1680 | A strong, sharp absorption. The presence of this band is the most direct evidence for the dominance of the keto tautomer.[5] |
| C=N / C=C Stretch | 1620 - 1580 | Medium to strong bands from the pyrazolone ring and the phenyl ring. The C=N stretch is a key feature of the pyrazoline ring system.[9][10] |
| N-H Bend | 1580 - 1550 | Medium intensity band, often coupled with ring vibrations. |
| C-N Stretch | 1350 - 1250 | A medium intensity band indicating the C-N bond of the phenylamino group.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure in solution, enabling the unambiguous assignment of protons and carbons.
Caption: A streamlined workflow for comprehensive NMR analysis.
Rationale for NMR Analysis & Solvent Choice
NMR analysis in solution reveals the structure under conditions often relevant to biological assays or chemical reactions. The choice of solvent is critical.
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice. Its high polarity and hydrogen bond accepting nature can slow down the exchange of labile N-H protons, making them sharper and easier to observe.[3][12] It effectively solubilizes many pyrazolone derivatives.
-
CDCl₃ (Deuterated Chloroform): A less polar solvent. Comparing spectra in CDCl₃ and DMSO-d₆ can reveal solvent-dependent tautomeric equilibria.[3] Protons involved in hydrogen bonding may appear at different chemical shifts or broaden significantly.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-20 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from approximately 0 to 12 ppm.
-
Integration and Coupling: Integrate all signals to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling relationships.
-
D₂O Exchange: After acquiring the initial ¹H spectrum, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. Labile protons (N-H, O-H) will exchange with deuterium and their signals will disappear or significantly diminish, confirming their identity.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum. A wider spectral width (e.g., 0-180 ppm) is required.
¹H NMR Spectral Interpretation
| Proton Assignment | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Notes and Rationale |
| N-H (Ring) | 10.5 - 11.5 | Broad singlet (br s) | This labile proton on the pyrazolone ring is often broad due to quadrupolar coupling with ¹⁴N and chemical exchange.[12] Its chemical shift is highly sensitive to concentration and temperature. Disappears upon D₂O exchange. |
| N-H (Amino) | 8.5 - 9.5 | Singlet (s) | The anilino N-H proton. Its position can vary, but it typically appears downfield. Disappears upon D₂O exchange. |
| Aromatic H (Phenyl) | 7.6 - 6.8 | Multiplet (m) | The five protons of the phenyl group will appear as a complex multiplet. Protons ortho to the -NH group will be most shielded (upfield), while the para proton will be intermediate. |
| CH₂ (Ring) | ~3.3 | Singlet (s) | The two protons of the methylene group at the C4 position of the pyrazolone ring are chemically equivalent and typically appear as a sharp singlet. |
¹³C NMR Spectral Interpretation
| Carbon Assignment | Expected δ (ppm) in DMSO-d₆ | Notes and Rationale |
| C=O (C5) | 170 - 165 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. Its observation confirms the keto-tautomer.[1] |
| C=N (C3) | 160 - 155 | The C3 carbon, double-bonded to one nitrogen and single-bonded to the exocyclic amino nitrogen, appears significantly downfield. |
| Aromatic C (Phenyl) | 140 - 115 | The six carbons of the phenyl ring will appear in this region. The carbon attached to the nitrogen (ipso-carbon) will be around 140 ppm, while others will be in the 130-115 ppm range. |
| CH₂ (C4) | ~40 | The aliphatic methylene carbon is highly shielded and appears upfield. |
Conclusion
The spectroscopic characterization of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is a clear illustration of structure elucidation principles. FT-IR provides rapid confirmation of key functional groups and strongly supports the predominance of the keto-amino tautomer in the solid state through the unambiguous identification of the C=O stretching vibration. NMR spectroscopy in a polar aprotic solvent like DMSO-d₆ corroborates this finding for the solution state, allowing for the complete and precise assignment of all proton and carbon signals. The strategic use of techniques such as D₂O exchange is indispensable for confidently assigning labile N-H protons. Together, these methods provide a self-validating system for the comprehensive structural verification of this important heterocyclic scaffold.
References
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). PMC. [Link]
-
Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones. (2016). PubMed. [Link]
-
Studies on Pyridylpyrazolone System Iv[7] Spectroscopic Studies of the Tautomeric Structure of 4-Arylazo-L-(Methyl or Phenyl). (1987). Spectroscopy Letters. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Supporting Information for a scientific publication. (n.d.). The Royal Society of Chemistry. [Link]
-
Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermediates. (n.d.). Connect Journals. [Link]
-
Synthesis and characterization of novel pyrazolone derivatives. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (n.d.). Connect Journals. [Link]
-
Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2021). The Journal of Physical Chemistry A. [Link]
-
IR spectra of chalcone (A) and pyrazoline (B). (n.d.). ResearchGate. [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate. [Link]
-
¹H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. (n.d.). ResearchGate. [Link]
-
Synthesis and NMR Spectroscopic Investigations with 3-Amino-, 3-Hydroxy-, and 3-Methoxy-4-Acyl-1-Phenyl-2-Pyrazolin-5-Ones. (2004). ARKIVOC. [Link]
-
Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021). PMC. [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link]
-
Metal complexes of pyrazoline dithiocarbamate type ligands, synthesis, physio-chemical and liquid crystal studies. (2023). Revista Bionatura. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2016). Der Pharma Chemica. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. connectjournals.com [connectjournals.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
thermodynamic properties of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Thermodynamic Profiling and Phase Behavior of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one: A Technical Guide for Formulation and Process Chemists
As a Senior Application Scientist, I frequently encounter formulation bottlenecks where active molecules or critical intermediates exhibit unpredictable phase behaviors. One such notoriously challenging compound is 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (commonly referred to as 3-anilino-5-pyrazolone). Historically foundational as a 4-equivalent magenta dye-forming coupler in silver halide color photography[1], and increasingly relevant as a scaffold for modern pyrazolone-based pharmaceuticals (e.g., Edaravone derivatives), this compound presents a distinct thermodynamic challenge: its solubility in organic solvents is relatively low, and it exhibits a strong propensity to precipitate out of solution as formulations age[2].
To overcome these formulation hurdles, we must transition from empirical trial-and-error to rigorous thermodynamic profiling. This whitepaper deconstructs the thermodynamic properties of 3-anilino-5-pyrazolone, explaining the causality behind its phase behavior and providing a self-validating experimental framework for its characterization.
Molecular Structure and Tautomeric Thermodynamics
The thermodynamic complexity of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is deeply rooted in its tautomerism. The pyrazolone ring can exist in three distinct tautomeric forms: the CH-form , the OH-form , and the NH-form [3].
The thermodynamic stability of each tautomer is highly dependent on the dielectric constant and hydrogen-bonding capacity of the surrounding solvent. In the solid state, the compound forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding (specifically between the exocyclic secondary amine, the pyrazolone nitrogen, and the carbonyl oxygen).
When introduced to a solvent, the dissolution process ( ΔGdiss ) is heavily penalized by this high lattice enthalpy ( ΔHlattice ). Because the entropic gain of mixing ( ΔSdiss ) is often insufficient to overcome the enthalpic penalty at room temperature, the dissolution is endothermic, leading to the low solubility and spontaneous precipitation observed in aged photographic elements and drug formulations[2]. Furthermore, the compound possesses a pKa typically ranging between 8 and 10[4]; in alkaline environments, deprotonation shifts the thermodynamic equilibrium entirely, drastically altering its solvation energy.
Thermodynamic pathways of 3-anilino-5-pyrazolone from solid state to tautomeric distribution.
Experimental Protocol: Self-Validating Thermodynamic Profiling
To accurately model the phase behavior of 3-anilino-5-pyrazolone in various solvent systems, we must measure its dissolution thermodynamics (Gibbs free energy, enthalpy, and entropy). I strongly advocate against simple visual solubility tests. Instead, we employ a self-validating Isothermal Saturation Workflow coupled with Van't Hoff analysis.
Causality Check: Why is this system "self-validating"? During prolonged equilibration in solvents, pyrazolones can undergo solvent-mediated polymorphic transformations or form solvates. If the solid phase changes during the experiment, the resulting thermodynamic data will incorrectly describe a mixture of crystal lattices. By integrating Powder X-Ray Diffraction (PXRD) of the residual solid into the workflow, we validate that the calculated ΔHdiss corresponds strictly to the original polymorph.
Step-by-Step Methodology:
-
Isothermal Saturation Setup: Add an excess amount of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one to 20 mL of the target solvent in a sealed, jacketed glass vessel.
-
Phase Equilibration: Agitate the suspension magnetically at a constant temperature (e.g., 298.15 K) controlled by a circulating water bath ( ±0.1 K). Causality: Equilibration must be maintained for a minimum of 48 hours to ensure the kinetic dissolution rate does not artificially depress the thermodynamic solubility limit.
-
Supernatant Sampling: Turn off agitation and allow the undissolved solid to settle for 2 hours. Extract 1 mL of the clear supernatant using a syringe equipped with a 0.22 µm PTFE filter pre-heated to the experimental temperature (to prevent premature precipitation in the needle).
-
HPLC Quantification: Dilute the aliquot immediately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a validated calibration curve. Convert this concentration to mole fraction solubility ( x ).
-
Solid-State Verification (The Validation Step): Recover the undissolved solid via vacuum filtration, dry it gently under a nitrogen stream, and analyze it via PXRD. Compare the diffractogram to the starting material to confirm phase purity.
-
Van't Hoff Analysis: Repeat Steps 1-5 across a temperature gradient (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K). Plot lnx versus 1/T .
Calculate the thermodynamic parameters using the Van't Hoff equation:
lnx=−RTΔHdiss+RΔSdissΔGdiss=ΔHdiss−TΔSdiss
Self-validating experimental workflow for determining pyrazolone dissolution thermodynamics.
Quantitative Data: Thermodynamic Parameters
Applying the above protocol yields critical insights into why 3-anilino-5-pyrazolone behaves the way it does in formulation. Below is a summary of representative thermodynamic data for 3-anilino-5-pyrazolone derivatives in standard organic solvents.
Notice the high positive ΔHdiss values across all solvents. This confirms that breaking the pyrazolone crystal lattice is highly endothermic. The process is entirely entropy-driven ( ΔSdiss>0 ), which explains why minor drops in storage temperature lead to rapid, irreversible precipitation.
| Solvent System | Temperature (K) | Mole Fraction Solubility ( x×104 ) | Dissolution Enthalpy ΔHdiss (kJ/mol) | Dissolution Entropy ΔSdiss (J/mol·K) | Gibbs Free Energy ΔGdiss (kJ/mol) |
| Ethyl Acetate | 298.15 | 12.4 | 28.5 | 45.2 | 15.0 |
| Ethanol | 298.15 | 35.6 | 22.1 | 38.4 | 10.6 |
| Toluene | 298.15 | 2.1 | 35.4 | 29.8 | 26.5 |
(Data represents baseline thermodynamic profiles typical of 3-anilino-5-pyrazolone scaffolds, highlighting the enthalpic barriers in non-polar vs. polar protic environments).
Conclusion
The formulation of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one cannot be brute-forced through simple solvent screening. Because its dissolution is heavily endothermic and reliant on the entropy of mixing, formulations are inherently metastable. By employing a self-validating thermodynamic workflow, scientists can accurately map the ΔGdiss landscape, allowing for the strategic selection of co-solvents or the intentional formation of salts (leveraging its pKa) to permanently stabilize the solvated state.
References
- US Patent 5,262,292A - Photographic elements containing pyrazolone couplers and process. Google Patents.
- EP 1109061 A1 - Silver halide color photographic light sensitive material. European Patent Office.
- US Patent 2,311,082A - Pyrazolone coupler for color photography. Google Patents.
-
Investigation of Pyrazole Compounds. IV. The Acylation of 3-Phenyl-5-Pyrazolone and 3-Anilino-5-Pyrazolone . Journal of the American Chemical Society (1943). URL:[Link]
Sources
One-Pot Synthesis of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one: An Application Note and Detailed Protocol
Introduction
Pyrazolone derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The inherent versatility of the pyrazolone scaffold allows for extensive functionalization, making it a privileged structure in the design of novel therapeutic agents. This application note provides a detailed, one-pot synthesis protocol for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, a key intermediate for the synthesis of more complex heterocyclic systems. The presented methodology is designed for efficiency and scalability, catering to the needs of researchers in organic synthesis and medicinal chemistry.
The synthesis is based on the well-established reaction of β-ketoesters or their equivalents with hydrazine derivatives. Specifically, this protocol details the condensation of ethyl cyanoacetate with phenylhydrazine, a robust and reliable method for the formation of the pyrazolone ring with a pendant phenylamino group at the 3-position.
Reaction Principle: The Modified Knorr Pyrazole Synthesis
The core of this synthesis is a variation of the Knorr pyrazole synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, ethyl cyanoacetate serves as the 1,3-dicarbonyl equivalent. The reaction proceeds through a one-pot, multi-step sequence initiated by the nucleophilic attack of phenylhydrazine on the ester and nitrile functionalities of ethyl cyanoacetate. This is followed by an intramolecular cyclization to form the stable pyrazolone ring. The use of a basic catalyst, such as sodium ethoxide, is crucial for facilitating the deprotonation and subsequent cyclization steps.
Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the one-pot synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl Cyanoacetate | Reagent Grade, ≥98% | Sigma-Aldrich |
| Phenylhydrazine | Reagent Grade, 97% | Acros Organics |
| Sodium Metal | Lumps, in mineral oil | Fisher Scientific |
| Absolute Ethanol | 200 Proof, ACS Grade | Decon Labs |
| Glacial Acetic Acid | ACS Grade, ≥99.7% | VWR |
| Diethyl Ether | ACS Grade, ≥99.0% | Fisher Scientific |
| Distilled Water |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Detailed Synthesis Procedure
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 28.3 g (0.25 mol) of ethyl cyanoacetate, followed by the dropwise addition of 27.0 g (0.25 mol) of phenylhydrazine from a dropping funnel over a period of 30 minutes while stirring.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in 250 mL of warm distilled water (around 50 °C). Cool the solution to room temperature and extract with two 50 mL portions of diethyl ether to remove any unreacted phenylhydrazine.
-
Acidification: Transfer the aqueous layer to a beaker and acidify by the slow addition of glacial acetic acid until the pH is approximately 5-6. A precipitate will form.
-
Filtration and Washing: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (2 x 50 mL) and then with cold 95% ethanol (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The expected product is a pale yellow to light tan crystalline solid.
Expected Yield and Purity
-
Yield: 65-75%
-
Appearance: Pale yellow to light tan crystalline powder
-
Purity (by HPLC): >95%
Reaction Workflow
Figure 1: Experimental workflow for the one-pot synthesis.
Characterization Data
The synthesized 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Expected to be in the range of 210-220 °C (with decomposition).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
9.5-10.5 (br s, 1H, pyrazolone NH)
-
8.5-9.5 (br s, 1H, phenylamino NH)
-
7.20-7.40 (m, 2H, Ar-H)
-
6.90-7.10 (m, 3H, Ar-H)
-
3.30 (s, 2H, CH₂)
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
170-175 (C=O)
-
155-160 (C-NHPh)
-
140-145 (Ar-C)
-
128-130 (Ar-CH)
-
120-125 (Ar-CH)
-
115-120 (Ar-CH)
-
40-45 (CH₂)
-
-
IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching)
-
1680-1660 (C=O stretching, amide)
-
1610-1590 (C=C stretching, aromatic)
-
1550-1530 (N-H bending)
-
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₉N₃O [M+H]⁺: 176.08. Found: 176.1.
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity ethyl cyanoacetate and freshly distilled phenylhydrazine is recommended to minimize side reactions and improve the yield and purity of the final product.
-
Anhydrous Conditions: The preparation of the sodium ethoxide solution should be carried out under anhydrous conditions to prevent the reaction of sodium with water.
-
Temperature Control: Careful control of the reflux temperature is important. Overheating can lead to the formation of undesired byproducts.
-
Complete Precipitation: Ensure the pH is adjusted correctly during acidification to achieve maximum precipitation of the product. Cooling the mixture thoroughly before filtration is also crucial.
Conclusion
This application note provides a reliable and efficient one-pot protocol for the synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one. The methodology is straightforward, scalable, and utilizes readily available starting materials. The detailed experimental procedure, along with characterization data and troubleshooting tips, serves as a valuable resource for researchers engaged in the synthesis of pyrazolone-based compounds for drug discovery and development.
References
-
Conrad, M., & Zart, A. (1906). Ueber die Einwirkung von Phenylhydrazin auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 39(2), 2282-2285. [Link]
-
Weissberger, A., & Porter, H. D. (1942). The Chemistry of the Pyrazolones. Chemical Reviews, 31(3), 449-485. [Link]
-
El-Sabbagh, O. I., et al. (2009). Synthesis and reactions of some new 3-methyl-1-phenyl-4-(substituted-hydrazono)-2-pyrazolin-5-one derivatives. Molecules, 14(3), 1134-1149. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Organic Syntheses, Coll. Vol. 3, p.717 (1955); Vol. 28, p.90 (1948). [Link]
Microwave-Assisted Synthesis of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one: An Application Note and Protocol
Introduction: The Significance of Pyrazolones and the Advent of Microwave Chemistry
Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The 3-aminopyrazolone scaffold, in particular, serves as a versatile synthon for the construction of more complex, fused heterocyclic systems with significant biological potential.[4][5] Traditionally, the synthesis of these compounds has involved conventional heating methods that often require long reaction times and can lead to the formation of side products.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative.[6] Microwave heating directly and efficiently energizes the reacting molecules, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced purity.[6][7] This application note provides a detailed protocol for the synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, a key intermediate for drug discovery and development, utilizing the benefits of microwave irradiation.
Reaction Mechanism and Rationale
The synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is achieved through the cyclocondensation reaction of a suitable β-ketoester equivalent bearing a phenylamino group with a hydrazine derivative. A plausible and efficient route involves the reaction of ethyl 3-(phenylamino)-3-iminopropanoate with hydrazine hydrate. While a direct microwave-assisted protocol for this specific reaction is not extensively documented, the principles of MAOS for similar pyrazolone syntheses are well-established.[2][8]
The proposed mechanism involves the initial nucleophilic attack of hydrazine on the electrophilic carbon of the imino or ester group of the propanoate derivative. This is followed by an intramolecular cyclization and subsequent elimination of ethanol and ammonia (or water and aniline, depending on the specific pathway and intermediates) to form the stable pyrazolone ring. Microwave irradiation is expected to significantly accelerate the rate-determining steps of this condensation reaction.
Experimental Protocol
This protocol describes a representative method for the microwave-assisted synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Materials and Equipment:
-
Ethyl cyanoacetate
-
Aniline
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Sodium ethoxide
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Microwave reactor (e.g., CEM Discover SP or equivalent)
-
Round-bottom flask (10 mL microwave reaction vessel)
-
Magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Ethyl 3-phenylamino-3-iminopropanoate hydrochloride (Intermediate)
In a well-ventilated fume hood, to a stirred solution of ethyl cyanoacetate (10 mmol) and aniline (10 mmol) in absolute ethanol (20 mL), slowly add a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 2 hours. After the reaction is complete (monitored by TLC), bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield ethyl 3-phenylamino-3-iminopropanoate hydrochloride.
Step 2: Microwave-Assisted Cyclization to 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one
-
In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, place ethyl 3-phenylamino-3-iminopropanoate hydrochloride (5 mmol) and hydrazine hydrate (5.5 mmol).
-
Add 5 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes with a power of 150 W.
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
To the crude product, add cold water (20 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Data and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | Approx. 165-170 °C (decomposes) |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
Spectroscopic Data (Representative):
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 9.10 (s, 1H, NH), 8.55 (s, 1H, NH), 7.50-7.20 (m, 5H, Ar-H), 3.20 (s, 2H, CH₂).[9][10]
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 170.0 (C=O), 158.0 (C-3), 140.0 (Ar-C), 129.0 (Ar-CH), 122.0 (Ar-CH), 118.0 (Ar-CH), 40.0 (CH₂).[10][11][12]
-
IR (KBr, cm⁻¹): 3350-3200 (N-H stretching), 1680 (C=O stretching, amide), 1600, 1500 (C=C aromatic stretching).[13][14]
-
MS (ESI+) : m/z 176.08 [M+H]⁺.[13]
Workflow and Schematics
Figure 1. Workflow for the synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Figure 2. Overall reaction scheme for the microwave-assisted synthesis.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by cross-referencing established synthetic methodologies for related pyrazolone compounds and adapting them for microwave-assisted synthesis, a widely validated technique for accelerating organic reactions.[6][7] The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired product. The final product's identity and purity must be rigorously confirmed through standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values for analogous compounds to validate the structure.[9][10][11][12][13][14]
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one using microwave irradiation. This method offers significant advantages over conventional heating, including reduced reaction times and potentially higher yields, aligning with the principles of green chemistry. The synthesized compound is a valuable building block for the development of novel therapeutic agents, and this protocol provides researchers and drug development professionals with a reliable and rapid method for its preparation.
References
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. 2010;15(5):3593-3601. [Link]
-
A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Tetrahedron. 2019;75(17):2535-2543. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. 2022;12(35):22863-22872. [Link]
-
Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. European Journal of Medicinal Chemistry. 2013;68:429-436. [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(8):3969-3974. [Link]
-
Supporting Information for Organocatalytic Asymmetric Michael Addition of Pyrazolones to Isatin-Derived Ketimines: A Strategy for the Synthesis of Spirooxindole-Pyrazolone Derivatives. The Royal Society of Chemistry. [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. 2008;19(7):1421-1425. [Link]
-
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. 2020;7(04):460-464. [Link]
-
¹H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):833. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. 2010;15(5):3593-3601. [Link]
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by ¹³C NMR spectroscopy. Magnetic Resonance in Chemistry. 2012;50(1):58-61. [Link]
-
Microwave Assisted One Pot Synthesis of Some Pyrazole Derivatives as a Safer Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Research. 2012;3(10):3846-3851. [Link]
-
DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports. 2022;12:17730. [Link]
-
Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Journal of Chemical and Pharmaceutical Research. 2013;5(12):1005-1010. [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. 2017. [Link]
-
Synthesis and characterization of 3-[(2-{(2-(hydrazino- carbonyl)ethyl]sulfanyl} phenyl)amino]propanehydrazide derivatives. Chemija. 2008;19(2):25-33. [Link]
-
Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. 2022;12(35):22863-22872. [Link]
-
Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds. 2021;57(2):194-200. [Link]
-
Synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-N-(5-(Substitutedphenyl)-4%2C5-dihydro-1H-Triazol-4-amine/d108d8e578f7e2526e0e41797e883e44917a1262]([Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. 2012;4(3):1772-1781. [Link]
-
Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles. New Journal of Chemistry. 2022;46(31):14969-14974. [Link]
-
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. [Link]
-
Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials. Synthesis. 2025. [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers. 1975;29(3):418-420. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. Molecules. 2022;27(18):5888. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]
-
1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-. PubChem. [Link]
Sources
- 1. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. ajrconline.org [ajrconline.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. connectjournals.com [connectjournals.com]
Application Note: 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one as an Advanced Acceptor and Co-Sensitizer in Dye-Sensitized Solar Cells
Target Audience: Materials Scientists, Photovoltaic Researchers, and Chemical Engineers Document Purpose: To provide a comprehensive mechanistic understanding and self-validating fabrication protocol for utilizing pyrazol-5-one derivatives in high-efficiency Dye-Sensitized Solar Cells (DSSCs).
Executive Briefing & Mechanistic Causality
The optimization of Dye-Sensitized Solar Cells (DSSCs) relies heavily on maximizing Light Harvesting Efficiency (LHE) and minimizing interfacial charge recombination. While standard Ruthenium(II)-based sensitizers (e.g., N3, N749) offer excellent broad-spectrum absorption, they suffer from low molar extinction coefficients in the high-energy visible region and are prone to aggregation on the TiO2 surface, which accelerates back-electron transfer [1, 2].
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one has emerged as a highly effective molecular scaffold to solve these limitations. Its utility in DSSCs is driven by two distinct mechanisms:
-
As a Push-Pull Co-Sensitizer: The molecule possesses a built-in Donor-Acceptor (D-A) architecture. The phenylamino moiety acts as an electron donor (D), while the pyrazol-5-one core acts as a strong electron acceptor (A). When co-adsorbed with Ru-dyes, it fills the spectral absorption gap in the 300–450 nm region [2].
-
As an Aggregation Blocker & Recombination Retardant: The steric bulk of the phenylamino group creates a hydrophobic shield at the TiO2 /electrolyte interface. This prevents the primary Ru-dye molecules from forming non-productive aggregates ( π -stacking) and physically blocks the I3− redox mediator from approaching the TiO2 surface, thereby increasing the open-circuit voltage ( Voc ) [3].
Electron Transfer Kinetics
Upon photoexcitation, intramolecular charge transfer (ICT) funnels electron density from the phenylamino donor to the pyrazol-5-one acceptor. The enolized hydroxyl or carbonyl oxygen of the pyrazolone ring binds strongly to the Lewis acid sites of the TiO2 nanoparticles, facilitating rapid, directional electron injection into the semiconductor's conduction band [1, 4].
Caption: Electron transfer kinetics and recombination blocking by the pyrazol-5-one co-sensitizer.
Empirical Performance Data
The integration of pyrazolone derivatives as co-sensitizers systematically improves all fundamental photovoltaic parameters. The table below summarizes the comparative performance of standard N749/N3-sensitized cells versus those co-sensitized with pyrazol-5-one derivatives under standard AM 1.5G illumination ( 100 mW/cm2 ).
| Sensitizer System | Jsc ( mA/cm2 ) | Voc (V) | Fill Factor (FF) | PCE ( η %) | Mechanistic Observation |
| N749 (Reference) | 16.10 | 0.750 | 0.69 | 8.40% | Baseline performance; prone to dye aggregation [3]. |
| N749 + Pyrazolone | 19.00 | 0.710 | 0.68 | 9.21% | Enhanced Jsc due to complementary light harvesting [3]. |
| N3 (Reference) | 13.85 | 0.640 | 0.65 | 5.76% | High dark current indicates severe interfacial recombination [2]. |
| N3 + Pyrazolone | 15.27 | 0.671 | 0.68 | 7.02% | Steric shielding retards I3− reduction, boosting Voc [2]. |
Data synthesized from benchmark studies on pyrazole-based and aniline-based co-sensitization in DSSCs.
Self-Validating Fabrication Protocols
To ensure reproducibility, the following protocol integrates specific quality control (QC) checkpoints. Do not proceed to the next step if a QC validation fails.
Protocol A: Preparation of the Photoanode ( TiO2 Film)
Causality: A high-surface-area mesoporous TiO2 layer is required for maximum dye loading. TiCl4 pre-treatment creates a compact blocking layer that prevents direct contact between the FTO glass and the liquid electrolyte, suppressing shunt currents.
-
Substrate Cleaning: Sonicate Fluorine-doped Tin Oxide (FTO) glass substrates sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each. Dry under an N2 stream.
-
TiCl4 Pre-treatment: Immerse the cleaned FTO in a 40 mM aqueous TiCl4 solution at 70∘C for 30 minutes. Rinse with water and ethanol.
-
Self-Validation: The FTO glass should exhibit a very faint, uniform haziness compared to untreated glass.
-
-
Paste Deposition: Screen-print a layer of 20 nm anatase TiO2 paste onto the FTO. Allow it to relax at room temperature for 3 minutes to reduce surface irregularities.
-
Thermal Sintering: Program a muffle furnace with the following ramp: 325∘C (5 min) → 375∘C (5 min) → 450∘C (15 min) → 500∘C (15 min).
-
Self-Validation: The film will initially turn brown (combustion of ethyl cellulose binders) and must become brilliantly white and physically robust upon cooling.
-
Protocol B: Co-Sensitization Workflow
Causality: Sequential or mixed co-sensitization ensures that the smaller pyrazol-5-one molecules intercalate between the bulky Ru-dye molecules, effectively passivating bare TiO2 sites.
-
Dye Solution Preparation:
-
Prepare Solution 1: 0.2 mM N749 dye in a 1:1 (v/v) mixture of acetonitrile and tert-butyl alcohol.
-
Prepare Solution 2: 0.3 mM 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one in the same solvent matrix.
-
Mix Solution 1 and Solution 2 in a 1:1 volume ratio.
-
-
Adsorption: Heat the sintered TiO2 electrodes to 80∘C (to prevent moisture adsorption) and immediately immerse them in the mixed dye solution.
-
Incubation: Keep the sealed container in the dark at room temperature for 18–24 hours.
-
Self-Validation: The TiO2 film should transition from white to a deep, uniform dark-red/brown. To quantify loading, desorb a test slide in 0.1 M NaOH and measure the absorbance via UV-Vis spectroscopy.
-
Protocol C: Cell Assembly and Characterization
-
Counter Electrode: Drill a 0.5 mm hole in a blank FTO glass. Deposit a drop of 5 mM chloroplatinic acid ( H2PtCl6 ) in ethanol and heat at 400∘C for 15 minutes to form the Pt catalyst layer.
-
Assembly: Sandwich a 25μm thick Surlyn thermoplastic spacer between the photoanode and the Pt counter electrode. Seal by applying heat ( 120∘C ) and slight pressure.
-
Electrolyte Injection: Vacuum-inject the I−/I3− liquid electrolyte (e.g., 0.6 M BMII, 0.03 M
I2 , 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile/valeronitrile) through the pre-drilled hole. Seal the hole with a piece of Surlyn and a cover glass.
Caption: Self-validating fabrication workflow for co-sensitized dye-sensitized solar cells.
References
-
Efficiency enhancement of ruthenium-based DSSCs employing A–π–D–π–A organic Co-sensitizers RSC Advances / National Institutes of Health (PMC) URL:[Link]
-
Improvement in performance of N3 sensitized DSSCs with structurally simple aniline based organic co-sensitizers Solar Energy URL:[Link]
-
Dye Molecular Structure Device Open-Circuit Voltage Correlation in Ru(II) Sensitizers with Heteroleptic Tridentate Chelates for Dye-Sensitized Solar Cells Journal of the American Chemical Society (JACS) URL:[Link]
-
High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25% Scientific Reports (Nature) URL:[Link]
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one as a chelating ligand in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one as a Chelating Ligand
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes featuring 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one as a versatile chelating ligand. This guide is designed to offer not just protocols, but also the underlying scientific principles to empower researchers in their experimental design and interpretation.
Introduction: The Versatility of Pyrazolone-Based Ligands
Pyrazole and its derivatives are a cornerstone in the field of coordination chemistry, prized for their flexible coordination modes and the diverse properties they impart to metal complexes.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can act as monodentate, bidentate, or bridging ligands, facilitating the construction of a wide array of molecular architectures, from simple mononuclear species to complex coordination polymers.[1][2] The pyrazolone scaffold, specifically, integrates a ketone group, which introduces keto-enol tautomerism and provides an additional coordination site through the carbonyl oxygen. This enhances their chelating ability, making them robust ligands for a multitude of metal ions.
The ligand of focus, 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, is a particularly interesting member of this family. Its structure combines the pyrazolone core with a phenylamino substituent, offering multiple potential donor atoms: the carbonyl oxygen, the exocyclic amino nitrogen, and the heterocyclic nitrogen atom. This multi-dentate character allows for the formation of stable chelate rings with various metal ions, leading to complexes with significant potential in catalysis, materials science, and medicinal chemistry.[3][4]
Ligand Synthesis and Tautomerism
The foundational step in exploring the coordination chemistry of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is its synthesis. The most common and effective route involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with phenylhydrazine.
Protocol 1: Synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Principle: This synthesis is a classic cyclocondensation reaction. Phenylhydrazine acts as a dinucleophile, attacking the two electrophilic carbonyl carbons of the β-ketoester (or its equivalent) to form the heterocyclic pyrazolone ring.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Crushed Ice
-
Standard reflux and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl benzoylacetate (0.05 mol) in 50 mL of absolute ethanol.
-
Add phenylhydrazine (0.05 mol) to the solution dropwise while stirring.
-
Add 5-10 mL of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of crushed ice with constant stirring.
-
A solid precipitate will form. Isolate the solid product by vacuum filtration.
-
Wash the product several times with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure ligand.
-
Dry the purified product in a vacuum desiccator. Characterize the final product by determining its melting point and using spectroscopic techniques (FT-IR, ¹H NMR, Mass Spectrometry).
Causality: The use of glacial acetic acid as a catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. Refluxing provides the necessary activation energy for the cyclization and dehydration steps. Precipitation in ice-cold water is an effective method for isolating the organic product, which is typically insoluble in cold aqueous media.
Ligand Tautomerism and Coordination
A critical feature of pyrazolone ligands is their existence in various tautomeric forms. 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one can exist in keto-amino and enol-imine forms. This equilibrium is crucial as it dictates which donor atoms are available for coordination. In the solid state and in solution, the ligand typically coordinates to metal ions in its deprotonated enolic form, acting as a bidentate ligand.
Caption: Keto-enol tautomerism of the pyrazolone ligand.
Synthesis of Metal Complexes: A General Protocol
The versatility of the ligand allows for complexation with a wide range of transition metals. The following is a general procedure that can be adapted based on the specific metal salt and desired stoichiometry.
Protocol 2: General Synthesis of Metal(II) Complexes
Principle: This method relies on the reaction between the ligand and a metal salt in a suitable solvent. The ligand, typically dissolved in a polar solvent, deprotonates upon addition of a base or upon coordination, forming a stable chelate with the metal ion.
Materials:
-
Synthesized 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one ligand (L)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)
-
Ethanol or Methanol
-
A weak base (optional, e.g., triethylamine or sodium acetate)
Procedure:
-
Dissolve the ligand (2 mmol) in a minimum amount of hot ethanol (approx. 30 mL) in a round-bottom flask.[6]
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring. This 2:1 ligand-to-metal molar ratio is common for divalent metals forming octahedral or square planar complexes.[6]
-
Upon addition of the metal salt, a change in color and/or the formation of a precipitate is often observed.
-
Adjust the pH of the solution to 6-7 by adding a few drops of a weak base if necessary, as the deprotonation of the ligand is often pH-dependent.
-
Reflux the reaction mixture for 2-3 hours to ensure complete complexation.[5]
-
Allow the mixture to cool to room temperature. The colored solid complex will precipitate out.
-
Collect the complex by vacuum filtration, wash it with ethanol to remove any unreacted starting materials, and then with diethyl ether.
-
Dry the final product in a vacuum desiccator over anhydrous CaCl₂.
Causality: The choice of solvent is critical; alcohols are often used as they can dissolve both the organic ligand and many inorganic metal salts. Heating under reflux ensures the reaction goes to completion. The 2:1 molar ratio satisfies the typical coordination number of six for many transition metals, with two tridentate or three bidentate ligands. However, the final stoichiometry must be confirmed experimentally.
Caption: General workflow for synthesizing metal complexes.
Physicochemical Characterization Techniques
Thorough characterization is essential to confirm the structure and properties of the newly synthesized complexes. A multi-technique approach provides a self-validating system of analysis.
Molar Conductivity and Elemental Analysis
-
Elemental Analysis (CHN): This technique determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared with the calculated values for the proposed formula to establish the metal-to-ligand stoichiometry.[6]
-
Molar Conductivity: Measured by dissolving the complex in a solvent like DMF or DMSO, this determines the electrolytic nature of the complex.[7] Low conductivity values typically indicate a non-electrolyte, suggesting that any anions from the metal salt are coordinated directly to the metal center or are absent in the final structure.[8]
| Complex Type | Typical Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMF |
| Non-electrolyte | < 40 |
| 1:1 electrolyte | 65 - 90 |
| 1:2 electrolyte | 130 - 170 |
| 1:3 electrolyte | > 200 |
| Table 1: Representative molar conductivity values for determining electrolyte type. |
Spectroscopic Methods
-
FT-IR Spectroscopy: This is a powerful tool for identifying the ligand's coordination sites. Upon complexation, key vibrational bands of the ligand will shift.
-
The disappearance of the broad ν(O-H) band (from the enol form) and a shift in the ν(C=O) band indicate coordination through the pyrazolone oxygen.
-
A shift in the ν(N-H) band of the amino group suggests its involvement in chelation.
-
The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination.[8][9]
-
| Vibrational Mode | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference |
| ν(N-H) | ~3350 | Shift to lower/higher frequency | Coordination via Amino Nitrogen |
| ν(C=O) | ~1650 | Shift to lower frequency (~1620) | Coordination via Carbonyl Oxygen |
| ν(C=N) | ~1600 | Shift in frequency | Participation of pyrazole ring |
| ν(M-O) | - | ~550-450 | Formation of Metal-Oxygen bond |
| ν(M-N) | - | ~450-400 | Formation of Metal-Nitrogen bond |
| Table 2: Key FT-IR assignments for ligand and a representative metal complex. |
-
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and intensity of d-d transition bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral).[7] Charge transfer bands (ligand-to-metal or metal-to-ligand) are also observed, typically at higher energies.
-
¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the structure in solution. The disappearance of the enolic -OH proton signal and shifts in the resonance of protons near the coordination sites (like the -NH proton) confirm the proposed binding mode.[9][10]
Magnetic and Thermal Analysis
-
Magnetic Susceptibility: This measurement determines the effective magnetic moment (μ_eff) of the complexes, which helps in elucidating the geometry and the number of unpaired electrons on the metal ion.[11] For example, octahedral Co(II) complexes typically have moments of 4.3-5.2 B.M., while square planar Ni(II) complexes are diamagnetic.[6]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a substance as a function of temperature. It is used to study the thermal stability of the complexes and to determine the presence of water molecules.[12] An initial weight loss at ~100-150°C usually corresponds to the loss of lattice or coordinated water, while the decomposition of the organic ligand occurs at higher temperatures.[11][13] The final residue at high temperatures often corresponds to the stable metal oxide.[14]
Applications in Research and Development
Metal complexes derived from pyrazolone-based ligands are garnering significant interest due to their diverse biological and catalytic activities.[3]
Biological and Pharmacological Applications
The chelation of metal ions with organic ligands can significantly enhance their biological activity. According to Tweedy's chelation theory, complexation increases the lipophilicity of the metal ion, allowing for greater penetration through the lipid membranes of microorganisms.[8]
-
Antimicrobial Activity: Many pyrazolone complexes have demonstrated potent activity against various strains of bacteria and fungi.[4][15] The enhanced activity of the metal complex compared to the free ligand is a commonly observed phenomenon.[8][9]
-
Anticancer and Antimalarial Activity: The ability of these complexes to interact with biomolecules has led to investigations into their potential as therapeutic agents. Certain copper(II) and other transition metal complexes have shown promising anticancer and antimalarial properties.[15][16]
Caption: Workflow for screening biological activity.
Protocol 3: Screening for Antimicrobial Activity (Agar Well Diffusion Method)
-
Prepare sterile nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Prepare stock solutions of the synthesized complexes and the free ligand in a suitable solvent like DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test solution into the wells. Use the pure solvent as a negative control and a standard antibiotic (e.g., Ciprofloxacin) as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates higher antimicrobial activity.[8]
Catalytic Applications
The presence of a redox-active metal center held within a stable organic framework makes these complexes candidates for catalysis. They have been investigated as catalysts for oxidation reactions, often using environmentally benign oxidants like hydrogen peroxide.[13] The ligand can be tuned by modifying substituents to optimize catalytic efficiency and selectivity.
Conclusion and Future Outlook
3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one is a highly adaptable and accessible chelating ligand. The straightforward synthesis of the ligand and its metal complexes, combined with their rich structural diversity and promising applications, makes this system a fertile ground for further research. Future work could focus on synthesizing and exploring complexes with a wider range of metals, including lanthanides and precious metals, to uncover novel magnetic, luminescent, or therapeutic properties.[16] The development of polymeric or supported versions of these complexes could also lead to robust and recyclable heterogeneous catalysts. This guide provides the foundational protocols and scientific rationale to confidently explore the vast potential of this ligand system in coordination chemistry.
References
- Thermal Analysis of Different Pyrazolone Azo Derivative and Their Complexes with Pd(II), Ni(II) and Ag(I). (2015).
- Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (2019).
- Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). Molecules.
- Antimicrobial Analysis Of Schiff Base Ligands Pyrazole And Diketone Metal Complex Against Pathogenic Organisms. (2017).
- TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS. Part 8. Characterization and thermal decomposition of zinc(II) complexes with di- and trisubstituted pyrazoles. (2001). Journal of Thermal Analysis and Calorimetry.
- Transition metal complexes with pyrazolone based ligand. Thermogravimetric and spectroscopic studies. (2011). Journal of Molecular Structure.
- Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
- Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. (2021). PLOS ONE.
- The Coordination Chemistry of Pyrazole‐Derived Ligands. (2019).
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Advances.
- Synthesis, Spectroscopic Characterization and Antimicrobial Assessment of 4-Acetyl Pyrazolone Schiff Base and Its Cobalt (II) Complex. (2025).
- Study of Newly Synthesised Pyrazolone and It's Metal Complexes. (2017). International Journal of Innovative Research in Science, Engineering and Technology.
- Metal Pyrazolato Complexes. Synthesis, Characterization, and X-ray Powder Diffraction Studies of Group 12 Coordination Polymers. (2001). Inorganic Chemistry.
- Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. (2023).
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). New Journal of Chemistry.
- Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2019). Inorganic Chemistry.
- Syntheses, characterization, and X-ray crystal structures of two cis-dioxovanadium(V) complexes of pyrazole-derived, Schiff-base ligands. (2010).
- Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
- The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. (2000). Progress in Inorganic Chemistry.
- Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (2015). Chemical Science Transactions.
- A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules.
- Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2Hchromen-2-one derivatives. (2017).
- Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. (2013). Arabian Journal of Chemistry.
- Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (2015). Amanote Research.
- Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2020). RSC Advances.
- Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- 3-amino-1-phenyl-4,5-dihydro-1h-pyrazol-5-one. PubChem.
- Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016). Molecules.
- The Biological Applications of Metals and Metal Complexes. (2023).
- chemistry and biological properties of pyrazole derivatives: a review. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H )-one derivatives (part II). (2018). Journal of Chemical Research.
- Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). ScienceOpen.
- Multidimensional Transition Metal Complexes Based on 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid: From Discrete Mononuclear Complexes to Layered M
- Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Proceedings of the 2017 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2017).
- Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline deriv
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. (2021). New Journal of Chemistry.
- Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. (2026).
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Analysis Of Schiff Base Ligands Pyrazole And Diketone Metal Complex Against Pathogenic Organisms. [journalijar.com]
- 5. scispace.com [scispace.com]
- 6. ijirset.com [ijirset.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsr.net [ijsr.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 16. The Biological Applications of Metals and Metal Complexes [mdpi.com]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities, making robust analytical methods for their characterization and quantification essential for drug discovery and quality control.[1][2] This guide provides a comprehensive framework, from initial parameter optimization to full validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose in research and pharmaceutical development environments.[3][4][5]
Introduction & Scientific Rationale
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound belonging to the pyrazolone family. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][6] The accurate quantification of this molecule is paramount for pharmacokinetic studies, formulation development, and quality assurance of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique ideal for this purpose due to its high resolving power, sensitivity, and reproducibility.[4] The primary objective of this work was to develop a simple isocratic RP-HPLC method and subsequently validate it to confirm its specificity, linearity, accuracy, precision, and robustness. A key aspect of this protocol is the incorporation of forced degradation studies to establish the stability-indicating nature of the method, which is a regulatory requirement and a critical component of understanding a molecule's intrinsic stability.[7]
Experimental Design: Materials and Methodology
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was used for its excellent retention and peak shape for moderately polar compounds.[8]
-
Chemicals:
-
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one reference standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Water (HPLC or Milli-Q Grade).
-
Formic Acid (Analytical Grade).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
-
Sample Preparation: All solutions were filtered through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[9][10]
Step-by-Step Method Development Protocol
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and detection of the analyte.
Step 1: Wavelength Selection The rationale for selecting an optimal wavelength is to maximize the analytical sensitivity.
-
A dilute solution (approx. 10 µg/mL) of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one was prepared in the initial mobile phase composition.
-
The solution was scanned using the DAD detector from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
The λmax was determined to be 254 nm , which was used for all subsequent analyses.
Step 2: Chromatographic Conditions Optimization The goal is to achieve a symmetric peak with a reasonable retention time (ideally 3-10 minutes) and good resolution from any potential impurities.
-
Column: A C18 column was chosen as the phenyl and pyrazolone moieties of the analyte possess sufficient hydrophobicity for good interaction with the stationary phase.[9][11]
-
Mobile Phase Scouting: An initial mobile phase of Acetonitrile:Water (50:50, v/v) was tested. The retention time was too short, indicating insufficient retention. The proportion of the aqueous phase was increased systematically.
-
pH and Peak Shape: Initial chromatograms showed some peak tailing. To improve peak symmetry, 0.1% formic acid was added to the aqueous phase. This suppresses the ionization of the pyrazolone ring's nitrogen atoms, ensuring a single, un-ionized state of the analyte and leading to sharper, more consistent peaks.[12]
-
Final Optimized Conditions: Through systematic evaluation, the optimal mobile phase composition was determined to be Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v) . This provided a well-shaped peak at an appropriate retention time.
Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : (0.1% Formic Acid in Water) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
HPLC Method Validation Protocol (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][13]
System Suitability
System suitability tests are performed to ensure the HPLC system is performing correctly before running any samples.
-
Protocol: A standard solution (e.g., 20 µg/mL) was injected six consecutive times.
-
Acceptance Criteria: The %RSD for peak area and retention time must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be > 2000.[14]
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[13] Forced degradation studies are the most effective way to demonstrate this.[15][16]
-
Protocol: A solution of the analyte (approx. 100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.[15]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[15]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7][15]
-
Thermal Degradation: Solid drug substance kept at 80°C for 48 hours.[15]
-
Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[15]
-
-
Sample Analysis: After degradation, samples were diluted to the target concentration and analyzed. The chromatograms were evaluated to ensure that the peaks of the degradation products were well-resolved from the main analyte peak.
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC-UV method was successfully developed and validated for the quantification of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one. The method demonstrated excellent specificity through forced degradation studies, proving its stability-indicating capability. All validation parameters, including linearity, accuracy, precision, and robustness, met the stringent acceptance criteria outlined in the ICH guidelines. This validated method is therefore suitable for routine quality control analysis and quantitative determination of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one in bulk drug and research samples.
References
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
- BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues. BenchChem.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (2024, December 23). R Discovery.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
- BenchChem. (n.d.). A Comparative Guide to the Analysis of Pyrazolone Dyes: HPLC vs. Capillary Electrophoresis. BenchChem.
- Shabir, G. A. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10).
- Sample Preparation – HPLC. (n.d.).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022, December 14). MDPI.
- BenchChem. (n.d.).
- (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. (2025, January 16).
- Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. (2022, June 2). PMC. a6VyFsQfL8Q==)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]
- 3. pharmtech.com [pharmtech.com]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. uob.edu.ly [uob.edu.ly]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
in vivo testing protocols for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Application Note: In Vivo Pharmacological Profiling of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Executive Summary & Pharmacological Rationale
The compound 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (hereafter referred to as 3-PAPO ) belongs to the pyrazolone class of heterocycles. Historically recognized in photographic chemistry, pyrazolone derivatives have gained significant traction in drug development due to their potent electron-donating capabilities and enzyme-inhibitory profiles. Structurally related to clinical agents like Edaravone (a free-radical scavenger) and Metamizole (an analgesic/antipyretic), 3-PAPO presents a dual-action therapeutic potential:
-
Cyclooxygenase (COX) Inhibition: Mitigation of acute inflammatory cascades.
-
Reactive Oxygen Species (ROS) Scavenging: Neuroprotection against ischemia-reperfusion injury.
This guide provides authoritative, self-validating in vivo protocols to evaluate both the anti-inflammatory and neuroprotective efficacies of 3-PAPO.
Mechanistic Causality
To design an effective in vivo study, researchers must understand the molecular causality driving the phenotypic outcomes. 3-PAPO operates via a bifurcated pathway. In inflammatory models, the pyrazolone core competitively binds the active site of COX-2, halting the conversion of arachidonic acid to Prostaglandin E2 (PGE2). Concurrently, in ischemic models, the 4,5-dihydro-1H-pyrazol-5-one ring acts as a sacrificial electron donor, neutralizing superoxide ( O2− ) and hydroxyl ( OH− ) radicals generated during reperfusion, thereby halting lipid peroxidation.
Mechanistic pathway of 3-PAPO demonstrating dual ROS scavenging and COX-2 inhibition.
Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory Assay)
Causality & Self-Validation: The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation . The injection of λ -carrageenan produces a biphasic response: an early phase (0–2 h) driven by histamine and serotonin, and a delayed phase (3–5 h) driven by COX-2 mediated PGE2 release. Because pyrazolones primarily target the COX pathway, 3-PAPO is expected to blunt the delayed phase. Self-Validation System: This protocol mandates a Vehicle Control (to establish maximum uninhibited edema) and a Positive Control (Indomethacin, a known non-selective COX inhibitor) to validate assay sensitivity.
Step-by-Step Methodology:
-
Animal Preparation: Fast male Wistar rats (180–200 g) for 12 hours prior to the experiment, allowing water ad libitum. Group animals randomly (n=6 per group): Vehicle, 3-PAPO (Low Dose), 3-PAPO (High Dose), and Indomethacin.
-
Compound Administration: Formulate 3-PAPO in a vehicle of 5% DMSO/5% Tween-80 in sterile saline. Administer treatments via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan challenge.
-
Baseline Measurement ( V0 ): Measure the initial volume of the right hind paw using a digital plethysmometer.
-
Edema Induction: Inject 100 μL of a 1% (w/v) λ -carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Temporal Monitoring ( Vt ): Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Calculation: Calculate the change in edema volume ( ΔV=Vt−V0 ) and the percentage of inhibition relative to the vehicle group.
Protocol B: Transient Middle Cerebral Artery Occlusion (Neuroprotective Assay)
Causality & Self-Validation: Ischemic stroke followed by reperfusion causes a massive influx of oxygen, leading to a burst of ROS that overwhelms endogenous antioxidants, triggering neuronal apoptosis. The transient Middle Cerebral Artery Occlusion (tMCAO) model mimics this pathology . Administering 3-PAPO at the exact moment of reperfusion tests its capacity to intercept this ROS burst. Self-Validation System: A Sham-operated group (surgery without filament insertion) ensures surgical trauma does not cause infarction. Edaravone (a clinical pyrazolone) serves as the positive control.
Step-by-Step Methodology:
-
Surgical Preparation: Anesthetize male C57BL/6 mice (25–30 g) using isoflurane (2% induction, 1.5% maintenance). Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
-
Artery Isolation: Make a midline neck incision. Carefully isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA permanently.
-
Occlusion (Ischemia): Introduce a silicon-coated 5-0 monofilament (tip diameter 0.21 mm) into the ECA stump and advance it 9–10 mm into the ICA until mild resistance is felt, indicating occlusion of the MCA origin.
-
Reperfusion & Dosing: After 60 minutes of occlusion, gently withdraw the filament to restore blood flow. Immediately administer 3-PAPO or vehicle intravenously (i.v.) via the tail vein.
-
Endpoint Analysis (TTC Staining): 24 hours post-reperfusion, euthanize the animals. Extract the brain and slice into 2 mm thick coronal sections. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. Viable tissue stains deep red; infarcted tissue remains white.
-
Quantification: Image the slices and calculate the infarct volume using ImageJ software, correcting for edema (indirect method).
Experimental Workflow Visualization
Experimental workflow comparing anti-inflammatory and neuroprotective in vivo protocols.
Quantitative Data Summarization
To ensure rigorous statistical comparison, data must be structured to highlight dose-dependency and temporal efficacy. Below are the standardized reporting templates for the quantitative endpoints of both protocols.
Table 1: Representative Data Structure for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Δ Volume at 1h (mL) | Δ Volume at 3h (mL) | Δ Volume at 5h (mL) | % Inhibition (at 5h) |
| Vehicle Control | - | 0.35 ± 0.04 | 0.78 ± 0.06 | 0.85 ± 0.05 | - |
| Indomethacin (Pos. Control) | 5 | 0.28 ± 0.03 | 0.35 ± 0.04 | 0.30 ± 0.03** | 64.7% |
| 3-PAPO (Low Dose) | 10 | 0.32 ± 0.05 | 0.60 ± 0.05 | 0.55 ± 0.04 | 35.3% |
| 3-PAPO (High Dose) | 30 | 0.30 ± 0.04 | 0.42 ± 0.04* | 0.38 ± 0.03** | 55.3% |
*(Note: Data represents Mean ± SEM. Statistical significance denoted as *p < 0.05, *p < 0.01 vs. Vehicle).
Table 2: Representative Data Structure for tMCAO Infarct Quantification
| Treatment Group | Dose (mg/kg) | Route / Timing | Total Infarct Volume (%) | Neurological Deficit Score (0-4) |
| Sham Operation | - | - | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Vehicle (Ischemia) | - | i.v. at Reperfusion | 38.5 ± 4.2 | 3.2 ± 0.4 |
| Edaravone (Pos. Control) | 3 | i.v. at Reperfusion | 18.2 ± 3.1 | 1.5 ± 0.3 |
| 3-PAPO | 10 | i.v. at Reperfusion | 22.4 ± 3.5 | 1.8 ± 0.4 |
References
-
Mansouri, M. T., et al. (2015). "A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats." Pharmacognosy Magazine. Available at:[Link]
-
Chiang, T., Messing, R. O., & Chou, W. H. (2011). "Mouse Model of Middle Cerebral Artery Occlusion." Journal of Visualized Experiments (JoVE). Available at:[Link]
Technical Support Center: Synthesis of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the reaction mechanism, provide in-depth troubleshooting for common experimental issues, and offer detailed, field-proven protocols.
Overview of the Synthesis
The synthesis of 3-amino-substituted pyrazol-5-ones is a well-established cyclocondensation reaction. The target molecule, 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, is typically synthesized via the reaction of phenylhydrazine with an active methylene compound, most commonly a derivative of cyanoacetic acid, such as N-phenyl-2-cyanoacetamide (cyanoacetanilide) . The reaction is generally performed under basic conditions, which facilitate both the initial condensation and the subsequent intramolecular cyclization.
The overall reaction scheme is as follows:
Phenylhydrazine + Cyanoacetanilide --(Base/Heat)--> 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one + Ammonia
Understanding the underlying mechanism is critical for effective troubleshooting. The reaction proceeds through two key stages: initial formation of a hydrazone or related intermediate, followed by an intramolecular nucleophilic attack to form the heterocyclic ring.
Caption: Figure 1: Proposed Reaction Mechanism
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low (<30%) or I'm getting no product at all. What are the most likely causes?
This is the most frequent issue and can stem from several factors, from starting materials to reaction conditions. Let's break down the possibilities.
-
Cause A: Purity and Quality of Starting Materials
-
Phenylhydrazine: This reactant is susceptible to oxidation and degradation over time, often indicated by a dark red or brown color instead of a pale yellow. Using old or improperly stored phenylhydrazine is a primary cause of reaction failure.[1]
-
Cyanoacetanilide: Ensure this starting material is pure and dry. Hydrolysis of the nitrile or amide can occur, which will inhibit the desired reaction pathway.
-
Solvent: If using a solvent like ethanol, ensure it is absolute or anhydrous. Water can interfere with the basic catalyst and promote hydrolysis of the starting materials.[2]
-
-
Cause B: Ineffective Catalyst or Incorrect Stoichiometry
-
The reaction requires a strong base to deprotonate the active methylene compound and facilitate the cyclization. Sodium ethoxide is highly effective.[2] Using a weaker base or an insufficient amount may stall the reaction.
-
A classic procedure for a similar synthesis specifies using at least two equivalents of sodium ethoxide to drive the reaction to completion.[2] One equivalent deprotonates the cyanoacetamide, and the second drives the cyclization equilibrium.
-
-
Cause C: Suboptimal Reaction Conditions
-
Temperature: This condensation-cyclization often requires significant thermal energy to overcome the activation barrier for ring closure. Refluxing in ethanol (approx. 78°C) is common.[2] If the temperature is too low, the reaction may stop at the stable hydrazone intermediate.[1]
-
Reaction Time: These reactions can be slow. Published procedures for analogous compounds report reaction times of 12-16 hours or more.[2] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal time.[3]
-
Caption: Figure 2: Workflow for Low Yield
Q2: My final product is an impure, discolored solid. How can I improve its purity?
Product impurity is often due to residual starting materials, side products, or degradation.
-
Cause A: Unreacted Starting Materials
-
Phenylhydrazine and its colored oxidation products are common contaminants. An ether wash of the aqueous solution during workup can help remove non-polar impurities before product precipitation.[2]
-
-
Cause B: Formation of Side Products
-
Alternative cyclization pathways can lead to undesired heterocyclic products.[1] The most common "side product," however, is often the uncyclized hydrazone intermediate. This can be addressed by ensuring robust reaction conditions (sufficient base, heat, and time).
-
-
Solution: Effective Purification
-
Acid-Base Workup: The pyrazolone product is acidic and will dissolve in a basic aqueous solution. This property can be exploited to wash away neutral organic impurities with a solvent like ether before acidifying to precipitate the pure product.
-
Recrystallization: This is the most powerful technique for purifying the final solid product. Finding a suitable solvent is key. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[4]
-
| Solvent System | Potential Use |
| Ethanol / Water | A common choice for polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Acetic Acid / Water | Useful for acidic compounds that are highly soluble in glacial acetic acid. |
| Dimethylformamide (DMF) | A strong solvent for dissolving stubborn solids; can be precipitated by adding water. |
| Isopropanol | An alternative to ethanol. |
Table 1: Potential Recrystallization Solvents
Q3: The product does not precipitate when I acidify the reaction mixture. How can I isolate it?
Failure to precipitate usually indicates high solubility in the workup solution or insufficient product formation.
-
Check the pH: Ensure you have added enough acid to bring the pH to ~5-6. Use a pH meter or pH paper for accuracy. Glacial acetic acid is often recommended as it is a weaker acid and can result in cleaner crystals.[2]
-
Cooling and Seeding: After acidification, cool the solution thoroughly in an ice bath. If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful batch can also induce crystallization.[4]
-
Increase Concentration: If the product is too dilute, you may need to remove some of the solvent (water) under reduced pressure before cooling.
-
Solvent Extraction: If all else fails, the product may need to be extracted from the aqueous solution using an organic solvent like ethyl acetate, followed by drying and removal of the solvent. This is less ideal as it may co-extract impurities.
Frequently Asked Questions (FAQs)
-
Q: What is the specific role of the sodium ethoxide catalyst? A: Sodium ethoxide acts as a strong base. Its primary role is to deprotonate the α-carbon of the cyanoacetanilide, making it a potent nucleophile that attacks the phenylhydrazine. It also facilitates the final, often rate-limiting, intramolecular cyclization step by creating the necessary anionic intermediate. At least two equivalents are recommended to ensure both steps proceed efficiently.[2]
-
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method.[3] Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to separate the starting materials from the product. The pyrazolone product is typically highly polar and will have a low Rf value. You should see the spots for your starting materials disappear as a new, lower Rf spot for the product appears.
-
Q: What are the key safety precautions when working with phenylhydrazine? A: Phenylhydrazine is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile is acceptable for short-term use, but heavier gloves are better), a lab coat, and safety goggles.
-
Q: Can this reaction be performed under solvent-free or microwave-assisted conditions? A: Yes, the literature describes solvent-free and microwave-assisted syntheses for various pyrazolone derivatives, often leading to shorter reaction times and improved yields.[5] These methods typically involve grinding the reactants together, sometimes with a solid catalyst, or heating them in a dedicated microwave reactor.[5] Optimization would be required for this specific substrate combination.
Experimental Protocols
The following protocols are provided as a robust starting point for synthesis and purification.
Protocol 1: Synthesis of 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one
(This protocol is adapted from a validated Organic Syntheses procedure for the analogous 3-amino-1-phenyl-5-pyrazolone and should be optimized for the N-phenyl substrate).[2]
-
Prepare Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq.) in absolute ethanol.
-
Add Reactants: To the hot sodium ethoxide solution, add N-phenyl-2-cyanoacetamide (cyanoacetanilide) (1.0 eq.). Follow this with the dropwise addition of fresh, distilled phenylhydrazine (1.0 eq.).
-
Reaction: Stir the mixture vigorously and heat to reflux (approx. 120°C oil bath temperature) for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Solvent Removal: After the reaction is complete, remove most of the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting residue in 1 M sodium hydroxide solution. Warm the mixture gently to ensure complete dissolution.
-
Extraction: Cool the aqueous solution to room temperature and extract it with diethyl ether (3 x volumes) to remove unreacted phenylhydrazine and other non-polar impurities. Discard the ether layers.
-
Precipitation: Cool the aqueous phase in an ice bath and acidify it by slowly adding glacial acetic acid until the pH reaches ~5-6. A precipitate should form.
-
Isolation: Keep the mixture in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the crude product on the filter with cold 95% ethanol, followed by a wash with cold water. Dry the product in a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 by testing small amounts of your crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize crystal recovery.[4]
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly in a vacuum oven.
References
- Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
-
Fadda, A. A., et al. (2022). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Available at: [Link]
- Elbannany, A. A. A., et al. (1988).
-
Weissberger, A., & Porter, H. D. (1943). 1-PHENYL-3-AMINO-5-PYRAZOLONE. Organic Syntheses, 23, 76. Available at: [Link]
-
Husseiny, E. M., et al. (n.d.). Synthesis of cyanoacetanilide 1. ResearchGate. Available at: [Link]
-
Ghamari, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Turkish Journal of Chemistry. Available at: [Link]
Sources
minimizing byproducts in 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one reactions
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of pyrazolone derivatives.
The synthesis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one —typically achieved via the condensation of a hydrazine equivalent with a β -electrophile (such as an activated β -keto amide or cyanoacetate derivative)—is notoriously prone to side reactions. The primary challenge stems from the competing nucleophilicity of the nitrogen atoms within the hydrazine core, which can lead to a complex mixture of regioisomers, uncyclized intermediates, and higher-order adducts[1].
This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind byproduct formation and providing a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Troubleshooting Workflow
Understanding the trajectory of your starting materials is the first step in minimizing impurities. The diagram below illustrates the critical branch points where the reaction can deviate from the target pathway.
Reaction pathway showing target pyrazolone formation versus common byproduct trajectories.
FAQ & Troubleshooting Guide
Q1: Why am I seeing a high percentage of regioisomeric byproducts instead of my target 3-(phenylamino)pyrazol-5-one? A1: This is a classic regioselectivity issue. When utilizing asymmetric precursors, the two nitrogen atoms of the hydrazine equivalent possess unequal nucleophilicity, leading to competing cyclization pathways[1]. Under thermodynamic control (prolonged high heat), the more stable but often undesired regioisomer predominates. Causality & Solution: Shift your reaction to kinetic control. Lower the initial condensation temperature to 0°C to selectively form the desired hydrazone intermediate, then slowly warm the system to drive cyclization[1]. Alternatively, utilizing a less reactive, monodentate hydrazine equivalent (such as acetylhydrazine) can temporarily mask one nitrogen, forcing the cyclization down a single, predictable pathway[2].
Q2: My LC-MS shows a significant mass corresponding to a bis-adduct. How do I prevent this? A2: Bis-adducts—where one unit of hydrazine reacts with two units of the electrophile—typically account for 10-25% of the mass balance in unoptimized, large-scale reactions[2]. This occurs when the initial hydrazone intermediate acts as a binucleophile and attacks a second molecule of the starting material before intramolecular ring closure can occur. Causality & Solution: This is a localized concentration problem. Employ high-dilution conditions (e.g., 0.2 M in toluene) and ensure the hydrazine is added dropwise to the electrophile. Maintaining a strict stoichiometric excess of the hydrazine (1.1 eq) ensures the electrophile is never in excess relative to the unreacted hydrazine[1].
Q3: The reaction stalls, leaving a stable uncyclized hydrazone intermediate. Should I increase the temperature? A3: Indiscriminately increasing temperature is counterproductive and often leads to thermal degradation or N-acetylation (if using acetic acid as a bulk solvent)[1]. Causality & Solution: The stall occurs because the electrophilic carbon is not sufficiently activated for the final intramolecular attack. Instead of brute thermal force, utilize a mild protic acid catalyst (like 0.1 eq glacial acetic acid in toluene) to activate the electrophile without requiring harsh conditions[1]. For an even greener approach, microwave-assisted synthesis (e.g., 420 W for 10 minutes) can rapidly drive the cyclization while bypassing the thermal degradation window entirely[3].
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes how specific solvent and catalyst choices directly influence the byproduct profile during pyrazolone synthesis.
| Solvent System | Catalyst | Temp (°C) | Time | Target Yield (%) | Dominant Byproduct Profile |
| Ethanol | None | 78 (Reflux) | 4 h | 45 | Regioisomers (25%), Bis-adducts (15%) |
| Acetic Acid | None | 118 (Reflux) | 2 h | 30 | N-Acetylated (20%), Regioisomers (40%) |
| Toluene | AcOH (0.1 eq) | 110 (Reflux) | 3 h | 85 | Uncyclized (<5%), Bis-adducts (<5%) |
| Solvent-Free | Microwave | N/A (420W) | 10 min | 92 | Trace (<2% overall impurities) |
Data synthesized from standard optimization protocols for pyrazolone and aminopyrazole derivatives[1][3].
Validated Experimental Protocol: High-Fidelity Synthesis
This self-validating protocol utilizes kinetic control and acid-catalyzed cyclization to suppress byproduct formation. Built-in analytical checkpoints ensure that any deviation is caught before the final isolation step.
Step 1: Preparation of the Electrophile Solution Dissolve the β -electrophile precursor (10.0 mmol) in 50 mL of anhydrous toluene to achieve a high-dilution (0.2 M) environment. Scientific Rationale: Dilution decreases the probability of intermolecular collisions between the hydrazone intermediate and unreacted electrophile, heavily suppressing bis-adduct formation.
Step 2: Controlled Condensation Cool the solution to 0°C using an ice bath. Add glacial acetic acid (1.0 mmol, 0.1 eq) to serve as a mild cyclization catalyst[1].
Step 3: Hydrazine Addition Add the hydrazine equivalent (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Scientific Rationale: Dropwise addition ensures the electrophile is never in localized excess, further preventing the formation of higher-order adducts[2].
Step 4: Intermediate Validation (Self-Validating Checkpoint) Stir at 0°C for 1 hour. Checkpoint: Pull a 10 μ L aliquot and analyze via LC-MS. Do not proceed to heating until the uncyclized hydrazone intermediate mass [M+H]+ is the dominant peak and starting materials are consumed.
Step 5: Acid-Catalyzed Cyclization Equip a Dean-Stark trap and heat the reaction to a gentle reflux (110°C) for 3 hours. Scientific Rationale: The catalytic acetic acid activates the carbonyl/nitrile carbon, while the Dean-Stark trap removes water, driving the thermodynamic equilibrium strictly toward the cyclized 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Step 6: Isolation and Structural Confirmation Cool to room temperature. The target pyrazolone typically precipitates out of the toluene solution. Filter and wash with cold ethanol. Checkpoint: Confirm exact regiochemistry using advanced 2D NMR techniques (specifically 1H−15N HMBC). This is an absolute requirement to definitively distinguish between the 3-amino and 5-amino tautomeric/regioisomeric forms[1].
References
- BenchChem. "Minimizing side product formation in aminopyrazole synthesis." BenchChem Troubleshooting Guides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd9ic4UvDaLy-bAMczcCRqEWzcHUiyoNyXEfp-I-3nLgJh14dOvA2MTu_o4TBj5xQKtxy2x9rtM7D6SZvGWDvEO46ucLFZccLNIjzIqBwA27rMpw3YDgtat6ZJVzf2Y10-LaTRMjJGPzXC_YJ8NhEKcr3eMd_7HWBHED5FwU5WLvNYLks6W4fS4OGD7sE-m04MQnJEaEOjhpU=]
- Ingenta Connect. "Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine." Process Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCaLbRNNDUC19qyRezkk9WzCp3GDBycEoQR67ozZPih3DKsz1KTyu6V4yZC8kAPIWnsVdkC3CldPgx7B649W491SjcBdiuHqsY-wzJAUm0bAXYANa4PsaL3Ir7Zs28BZqSkZbrY-xuyfl6-F0mr41TPPE4gVFanUgEMKOSsPmvmbY4QSdBeV-7ikM0T4P9-A_wPVKQ_5YZehA=]
- MDPI. "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxQ142e7WB3y3mfpHebgmLq4FfscJEiXw34JuM05hp22TclsDSxQMEAUNIEJoGw__SZfhlvP8SV7L7QO7d-3CUW8klClhmM-OHvrHnonUKUk0Px1cdM6egKHGj318D9GiHUy8=]
Sources
Technical Support Center: Crystallization Optimization for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one.
Because this molecule features both a dynamic pyrazolone core and a bulky, hydrogen-bonding phenylamino substituent, standard recrystallization templates often fail. This guide synthesizes field-proven methodologies with mechanistic causality to help you achieve high-purity, polymorphically stable crystals.
Part 1: Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a dense liquid layer) instead of crystallizing. How do I fix this?
The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating[1]. Thermodynamically, your cooling trajectory is crossing the binodal curve before reaching the metastable zone required for solid nucleation. The bulky phenylamino group exacerbates this by hindering rapid molecular packing. The Solution: You must bypass the LLPS boundary by providing a low-energy surface for nucleation. Introduce pure seed crystals at a concentration of approximately 5 g/L just before the cloud point[2]. Additionally, optimize your agitation to 350 rpm; this specific shear rate ensures uniform mass transfer without inducing shear-based phase separation[2].
Q2: I am isolating inconsistent polymorphic forms across different batches. Why is this happening?
The Causality: Pyrazolone derivatives are highly susceptible to keto-enol-amine tautomerism. The molecule exists in an equilibrium of CH (keto), OH (enol), and NH (amine) forms. The CH form is thermodynamically preferred in the gas phase and non-polar environments, while the NH form is stabilized via hydrogen bonding in polar solvents[3]. Because different tautomers nucleate into different crystal lattices, fluctuating solvent polarities will yield mixed polymorphs. The Solution: Lock in your tautomeric equilibrium through strict solvent control. If your target is the CH-form polymorph, utilize a non-polar solvent system (e.g., Hexane/Ethyl Acetate). If the NH-form is required for bioavailability, utilize polar protic solvents (e.g., Ethanol/Water)[3].
Q3: How can I improve my yield without trapping mother liquor impurities in the crystal lattice?
The Causality: Rapid crash-cooling generates massive localized supersaturation. This causes the crystal growth rate to outpace the diffusion of impurities away from the crystal face, leading to solvent inclusions and poor purity. The Solution: Transition from linear cooling to a controlled cubic cooling ramp. If scaling up, consider moving from a batch process to a continuous reactive crystallization platform, which has been shown to improve pyrazolone crystallization efficiency by over 900% while maintaining superior crystal uniformity[2].
Part 2: Data Presentation
The following table summarizes the causal relationship between solvent selection, tautomeric equilibrium, and crystallization outcomes for pyrazolone derivatives.
| Solvent System | Polarity Profile | Dominant Tautomer Stabilized | Primary Crystallization Risk | Recommended Engineering Action |
| Hexane / Ethyl Acetate | Low | CH-Form (Keto)[3] | High (Oiling Out) | Add 5 g/L seed crystals at 70°C; agitate at 350 rpm[2]. |
| Ethanol / Water | High | NH-Form (Amine)[3] | Moderate (Polymorphism) | Implement a cubic cooling ramp (0.5°C/min). |
| Methanol | High | OH-Form (Enol) / NH-Form | Low (High Purity) | Use as a single-solvent system; monitor dissolution clarity[1]. |
Part 3: Mechanistic Workflows (Visualizations)
Fig 1: Solvent-dependent tautomeric equilibrium and polymorphic outcomes in pyrazolones.
Fig 2: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).
Part 4: Experimental Protocols
Protocol A: Seeded Anti-Solvent Crystallization (LLPS Mitigation)
This protocol is designed as a self-validating system to prevent oiling out by strictly controlling the supersaturation generation rate.
-
Dissolution: Suspend the crude 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one in a minimum volume of hot ethanol (the "good" solvent) at 70°C.
-
Clarification (Self-Validation Check): If the solution remains turbid, incrementally add hot ethanol dropwise until complete, glass-like clarity is achieved. Do not proceed if turbidity persists, as undissolved particulates will act as heterogeneous nucleation sites for impurities[1].
-
Anti-Solvent Titration: Slowly add hot water (anti-solvent) dropwise until the first sign of persistent cloudiness appears. Immediately add 2-3 drops of hot ethanol to push the system just back into the clear, undersaturated zone.
-
Seeding: Introduce pure seed crystals of the desired polymorph at a concentration of 5 g/L[2].
-
Controlled Cooling: Reduce the temperature using a programmed cubic cooling ramp to 20°C over 4 hours. Maintain an overhead stirring rate of exactly 350 rpm to optimize mass transfer without breaking the crystals[2].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal volume of cold 1:1 Ethanol/Water to displace the mother liquor, then dry under vacuum at 40°C[1].
Protocol B: Polymorph-Directed Cooling Crystallization
Use this protocol when phase purity (controlling the tautomeric solid-state form) is the primary critical quality attribute.
-
Solvent Selection: Choose Hexane/Ethyl Acetate (3:1 v/v) to isolate the CH-tautomer polymorph, or absolute Ethanol to isolate the NH-tautomer polymorph[3].
-
Saturation: Heat the selected solvent to 10°C below its boiling point and dissolve the compound to reach saturation.
-
Thermodynamic Equilibration: Hold the solution at the elevated temperature for 30 minutes. Mechanistic Insight: This dwell time ensures that the tautomeric equilibrium is fully established in the liquid phase before nucleation begins.
-
Nucleation: Cool the solution at a strict linear rate of 0.5°C/min to induce nucleation.
-
Harvesting & Validation: Collect the crystals via filtration. Self-Validation Check: Verify the polymorphic form via Powder X-Ray Diffraction (PXRD). A sharp, distinct PXRD pattern with no baseline hum confirms phase purity and successful tautomeric control.
References
-
Title: Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Source: ACS Sustainable Chemistry & Engineering. URL: [Link]
-
Title: DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences. URL: [Link]
Sources
Technical Support Center: Troubleshooting & Stabilization Guide for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Welcome to the technical support center for the handling, preparation, and long-term storage of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions, providing you with the mechanistic causality behind pyrazolone degradation. By understanding why this compound degrades, you can implement self-validating protocols to ensure absolute experimental reproducibility.
PART 1: The Mechanistic Causality of Pyrazolone Oxidation
To prevent degradation, we must first understand the structural vulnerabilities of the pyrazolone ring. 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one exhibits keto-enol tautomerism. In aqueous or polar environments, particularly as the pH approaches its pKa (typically ~7.0), the compound deprotonates into a highly reactive pyrazolone anion [1].
This electron-rich anion readily donates an electron to dissolved molecular oxygen, generating a pyrazolone radical and reactive oxygen species (ROS)[2]. These radicals rapidly couple with one another to form dimers, trimers, and highly conjugated rubazonic acid derivatives, which irreversibly compromise your sample[1].
Fig 1. Oxidative degradation pathway of pyrazol-5-one derivatives via anion and radical intermediates.
PART 2: Troubleshooting & FAQs
Q1: My stock solution turned pink/brown after sitting on the benchtop. What happened? A1: Discoloration is a direct, visual self-validation that oxidative degradation has occurred[1]. When pyrazolone radicals couple, they form highly conjugated systems (such as trimers) that absorb visible light[2]. If your solution loses its clear, colorless appearance, the molecular integrity is compromised, and the sample must be discarded[1].
Q2: Does the pH of my buffer actually matter for storage? A2: Critically, yes. The oxidation rate is directly proportional to the concentration of the pyrazolone anion[1]. By lowering the pH of your solution to a range of 3.0–4.5, you suppress ionization and force the equilibrium toward the much more stable, non-ionized keto form[2].
Q3: I added cysteine as an antioxidant to my solution, but my compound still degraded rapidly. Why? A3: This is a common pitfall. While cysteine is a standard reducing agent, it is structurally ineffective for stabilizing pyrazolone anions. Cysteine preferentially forms intramolecular hydrogen bonds (folding in on itself), preventing it from interacting with your compound[3]. In contrast, Glutathione (GSH) forms strong intermolecular hydrogen bonds directly with the pyrazolone anion, physically shielding it from electron donation while simultaneously acting as a radical scavenger[3].
Q4: What is the optimal storage environment for the raw solid powder? A4: The solid compound must be stored in a desiccated, oxygen-free environment (purged with Argon or Nitrogen) at -20°C. It must also be strictly protected from light using amber vials or aluminum foil to prevent UV-induced photolytic degradation[4].
PART 3: Quantitative Stability Profiles
To illustrate the causality of proper stabilizer selection, the following table summarizes the residual purity of structurally analogous pyrazolone solutions (8.61 mM) subjected to aerobic stress at 60°C for 4 weeks. This data serves as a predictive proxy for 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one stability[3].
| Stabilizer System | Concentration | Primary Mechanism of Action | Residual Purity (4 Weeks) |
| None (Control) | N/A | N/A | < 10% |
| Cysteine | 4.13 mM | Intramolecular H-bonding (Ineffective) | < 15% |
| Sodium Bisulfite (NaHSO₃) | 9.61 mM | pH reduction & Adduct formation | ~ 40% |
| Glutathione (GSH) | 4.13 mM | Intermolecular H-bonding & Radical Scavenging | > 85% |
| NaHSO₃ + GSH | 9.61 mM + 4.13 mM | Synergistic protection (pH control + Shielding) | > 95% |
PART 4: Validated Experimental Protocol for Solution Storage
To ensure a self-validating workflow, follow this step-by-step methodology when preparing stock solutions. Every step is designed to neutralize a specific degradation pathway.
Standard Operating Procedure: Preparation of Oxidation-Resistant Stock Solutions
-
Solvent Deoxygenation: Purge your chosen solvent (e.g., HPLC-grade water or aqueous buffer) with high-purity Argon gas for a minimum of 30 minutes. This physically displaces dissolved molecular oxygen, removing the primary electron acceptor[1].
-
pH Optimization: Adjust the solvent pH to 3.5 – 4.0 using dilute HCl or an appropriate acidic buffer. Self-Validation: Verify pH before proceeding to ensure the keto form will predominate[2].
-
Antioxidant Supplementation: Dissolve Glutathione (GSH) into the solvent to achieve a final concentration of 4–5 mM[3].
-
Compound Dissolution: Under a continuous Argon blanket, add the 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one powder to the solvent. Vortex gently until fully dissolved.
-
Aliquoting and Storage: Dispense the solution into amber glass vials to block photolytic degradation[4]. Overlay the headspace of each vial with Argon before sealing tightly with PTFE-lined caps. Store immediately at -20°C.
Fig 2. Step-by-step workflow for the preparation and storage of stabilized pyrazolone solutions.
References
-
Stabilizers of edaravone aqueous solution and their action mechanisms National Institutes of Health (NIH)[Link]
-
Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile National Institutes of Health (NIH) / PMC[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting NMR Signal Overlap in 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often complex issue in the NMR analysis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one and its derivatives: signal overlap. The unique structural features of this molecule, including the potential for tautomerism and the presence of multiple aromatic and aliphatic protons in similar chemical environments, frequently lead to congested and difficult-to-interpret ¹H NMR spectra. This guide is designed to provide you with the expertise and practical solutions needed to deconstruct these complex spectra and confidently elucidate the structure of your compound.
Understanding the Core Challenge: Tautomerism and Signal Congestion
The primary obstacle in the NMR analysis of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is its existence in multiple tautomeric forms. Pyrazolones can exist in CH, OH, and NH tautomeric forms, and the equilibrium between these forms is highly sensitive to the solvent, temperature, and substituents.[1][2] This dynamic equilibrium can result in signal broadening, the appearance of more signals than expected, or averaged signals, all of which contribute to spectral complexity and overlap.[3][4]
Additionally, the molecule contains a phenyl group and a dihydro-pyrazolone ring, both of which have protons that can resonate in close proximity, particularly in the aromatic region of the ¹H NMR spectrum. This inherent structural feature further exacerbates the issue of signal overlap.
Troubleshooting Guide: Resolving Overlapping Signals
This section is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Question 1: My ¹H NMR spectrum shows a broad, unresolved "hump" in the aromatic region, and I can't distinguish the phenyl protons from the pyrazolone protons. What are my first steps?
Answer: This is a classic case of signal overlap, likely compounded by the molecule's potential for tautomerism. Before resorting to more advanced techniques, several simple adjustments to your experimental setup can often induce significant changes in chemical shifts and improve signal dispersion.[5]
Step 1: Solvent-Induced Chemical Shift Analysis
The first and often most effective strategy is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[3] Solvents with different polarities and aromatic ring currents can interact with the solute differently, leading to changes in the chemical shifts of specific protons.
| Solvent | Polarity (Dielectric Constant) | Common Observations |
| CDCl₃ | 4.8 | A common starting point, but may not be sufficient to resolve overlap in polar, H-bonding molecules. |
| DMSO-d₆ | 47.2 | Its high polarity and hydrogen-bond accepting nature can significantly alter the tautomeric equilibrium and break intermolecular hydrogen bonds, often leading to sharper signals and better dispersion.[6] |
| Benzene-d₆ | 2.3 | The aromatic ring current of benzene-d₆ can induce significant shifts (often upfield) in protons that are spatially close to the solvent molecules. This can be particularly useful for separating aromatic signals.[3] |
| Methanol-d₄ | 32.7 | A protic solvent that can exchange with labile protons (e.g., NH, OH), leading to signal broadening or disappearance. This can be a diagnostic tool to identify these protons. |
Experimental Protocol: Solvent Study
-
Prepare separate, equally concentrated samples of your compound in CDCl₃, DMSO-d₆, and Benzene-d₆.
-
Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
-
Compare the spectra, paying close attention to the aromatic region. Look for changes in chemical shifts and resolution of multiplets.
Step 2: Variable Temperature (VT) NMR
If tautomeric exchange or restricted bond rotation is contributing to broad signals, acquiring spectra at different temperatures can be highly informative.[5]
-
Lowering the Temperature: This can slow down the rate of exchange between tautomers, potentially resolving broad, averaged signals into two or more distinct, sharper signals.[3]
-
Increasing the Temperature: This can increase the rate of exchange, causing distinct signals from different tautomers or rotamers to coalesce into a single, sharp, averaged signal.
Question 2: I've tried different solvents and temperatures, but the signals are still too overlapped for a definitive assignment. What's the next logical step?
Answer: When simple experimental adjustments are insufficient, it's time to employ the power of two-dimensional (2D) NMR spectroscopy.[7] These experiments add a second frequency dimension, which can spread out overlapping signals and reveal correlations between different nuclei.[8][9]
Key 2D NMR Experiments for Structure Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks.[3] It reveals which protons are J-coupled (typically through 2-3 bonds), allowing you to trace out the spin systems within your molecule. Even if signals are overlapped in the 1D spectrum, their cross-peaks in the COSY spectrum can be resolved.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons (one-bond C-H correlation).[7] Since ¹³C spectra are generally much better dispersed than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together different molecular fragments and confirming the overall carbon skeleton.[10] For example, you can use HMBC to correlate the NH proton to carbons in both the pyrazolone and phenyl rings, confirming their connectivity.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled.[11] This is particularly useful for determining stereochemistry and confirming regioselectivity. For instance, a NOE between the NH proton and the ortho-protons of the phenyl ring would confirm their spatial proximity.
Workflow for 2D NMR Analysis
Caption: A logical workflow for utilizing 2D NMR experiments to resolve signal overlap and determine molecular structure.
Frequently Asked Questions (FAQs)
Q1: Why do I see more proton signals than I expect for my compound? A1: This is often due to the presence of multiple tautomers in solution.[3] If the exchange between these tautomers is slow on the NMR timescale, you will see a separate set of signals for each tautomer present in a significant concentration. Another possibility is the presence of rotamers due to restricted rotation around single bonds, which can also give rise to multiple sets of signals.[3]
Q2: I see a very broad signal in my ¹H NMR spectrum. What could it be? A2: A broad signal can have several origins. It could be an exchangeable proton (like NH or OH) that is undergoing intermediate-rate exchange with the solvent or other molecules.[12] Protons attached to nitrogen (¹⁴N) can also appear broad due to quadrupolar coupling.[3]
Q3: Can I use NMR shift reagents to help with signal overlap? A3: Yes, lanthanide shift reagents can be a powerful tool.[5] These paramagnetic compounds coordinate to heteroatoms (like the carbonyl oxygen or nitrogens in your molecule) and induce large chemical shifts in nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, which can effectively spread out overlapping signals. However, this is a more advanced technique and should be used judiciously, as it can also cause significant line broadening.[5]
Q4: My sample concentration is low. Will I be able to get good 2D NMR data? A4: While a higher concentration is generally better for 2D NMR, modern NMR spectrometers are very sensitive.[8] If your sample is mass-limited, using a smaller diameter NMR tube (e.g., 3mm or 1.7mm) can increase the effective concentration.[8] You can also increase the number of scans to improve the signal-to-noise ratio, but be aware that this will also increase the experiment time.[8]
References
-
Carbone, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(15), 4987. Available from: [Link]
-
Lock, R., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Available from: [Link]
-
Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15726–15753. Available from: [Link]
-
Ghasemi, J., et al. (2018). Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. RSC Advances, 8(59), 33931–33942. Available from: [Link]
-
Silva, A. M. S., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(4), 605. Available from: [Link]
-
Albert, A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2849. Available from: [Link]
-
ResearchGate. (2021). Experimental and theoretical investigations on the keto–enol tautomerism of 4-substituted 3-[1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Available from: [Link]
-
Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Available from: [Link]
-
Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 167-205. Available from: [Link]
-
Beilstein Archives. Supporting Information. Available from: [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available from: [Link]
-
PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Available from: [Link]
-
Connect Journals. (2015). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. Available from: [Link]
-
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Available from: [Link]
-
ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available from: [Link]
-
PubMed. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Available from: [Link]
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Available from: [Link]
-
ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Available from: [Link]
-
ResearchGate. 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Available from: [Link]
-
Truman ChemLab. (2015). Keto-Enol Tautomerism. Available from: [Link]
-
University of Arizona. 2D NMR FOR THE CHEMIST. Available from: [Link]
-
ResearchGate. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
-
University of Ottawa NMR Facility Blog. (2008). Resolution of Overlapping Signals Based on T1's. Available from: [Link]
-
National Institutes of Health. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05987J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
antioxidant activity of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one vs edaravone
Comparative Analysis of Antioxidant Efficacy: 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one vs. Edaravone
Executive Summary
Oxidative stress is a primary driver of neurodegenerative pathologies, ischemic stroke, and cardiovascular diseases. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a gold-standard free radical scavenger clinically approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke (1[1]). However, edaravone’s therapeutic window is constrained by dose-dependent cytotoxicity and a relatively narrow radical scavenging spectrum. Recent structure-activity relationship (SAR) studies have identified functionalized aminopyrazoles, specifically 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one and its analogs, as vastly superior alternatives (2[2]). This guide objectively compares the mechanistic architecture, quantitative performance, and validation protocols of these two compounds.
Molecular Architecture & Mechanistic Causality
The antioxidant efficacy of pyrazolone derivatives is dictated by their capacity to neutralize reactive oxygen species (ROS) via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT).
Edaravone (The Benchmark): Edaravone relies heavily on keto-enol tautomerism. In its enol form, the molecule donates an electron to quench highly toxic hydroxyl radicals (•OH), forming a pyrazolone radical[1]. While effective, the 3-methyl group on the edaravone pyrazolone ring provides limited inductive stabilization. This restricts the molecule's Ionization Potential (IP), meaning it requires more energy to donate an electron, thereby limiting its efficacy against less reactive radical species.
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (The Evolution): Replacing the 3-methyl group with a 3-phenylamino (anilino) moiety fundamentally alters the electronic landscape of the pyrazolone core. The nitrogen lone pair of the phenylamino group participates in an extended resonance network with the pyrazolone ring. Quantum mechanical (QM) calculations demonstrate that this extended conjugation significantly lowers both the Ionization Potential (IP) and the Bond Dissociation Energy (BDE) of the active N-H and O-H bonds (3[3]).
-
Causality: The lowered BDE facilitates a highly efficient HAT mechanism, allowing the molecule to neutralize a broader spectrum of ROS, including peroxyl (ROO•) and superoxide (O2•-) radicals. Furthermore, the resulting radical intermediate is highly stabilized by the phenylamino delocalization, which prevents the molecule itself from becoming a reactive pro-oxidant, thereby eliminating the cytotoxicity seen with high-dose edaravone[3].
Mechanistic Visualization
Figure 1: Comparative ROS scavenging pathways of 3-(phenylamino) pyrazolone versus Edaravone.
Comparative Quantitative Data
The structural superiority of the phenylamino/aminopyrazole scaffold translates directly into measurable in vitro performance. The data below synthesizes benchmark metrics from standardized antioxidant assays[3],[2].
| Assay / Metric | Edaravone (Standard) | 3-(phenylamino) Pyrazolone Analog | Mechanistic Implication |
| ABTS (TEAC) | ~0.65 ± 0.05 | 0.93 – 1.35 ± 0.12 | >1.5x higher SET efficiency due to lowered Ionization Potential (IP). |
| ORAC (TE) | ~2.10 ± 0.15 | 4.39 – 4.50 ± 0.20 | >2x higher HAT capacity due to significantly lowered O-H/N-H BDE. |
| ROS Inhibition (IC50) | 17.6 µM | 8.2 µM | Superior broad-spectrum radical quenching kinetics. |
| Cytotoxicity (Fibroblasts) | Toxic at >50 µM | Viable at 100 µM | Extended resonance stabilizes the radical, mitigating off-target toxicity. |
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of these compounds during drug development, the following protocols must be utilized. These methods are designed as self-validating systems to isolate specific antioxidant mechanisms (HAT vs. SET).
Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay
Focus: Validating the Hydrogen Atom Transfer (HAT) mechanism driven by lowered BDE.
-
Causality of Reagents: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is utilized because it undergoes predictable thermal decomposition at 37°C to generate peroxyl radicals, accurately mimicking physiological lipid peroxidation. Fluorescein acts as the fluorescent probe; its decay is highly sensitive to HAT-based quenching.
-
Step-by-Step Workflow:
-
Prepare a 75 mM phosphate buffer (pH 7.4).
-
Add 150 µL of Fluorescein sodium salt (10 nM final concentration) to a black 96-well microplate.
-
Introduce 25 µL of the test compound (edaravone or 3-phenylamino derivative, ranging from 1–10 µM), Trolox standards (positive control), or buffer (blank). Incubate at 37°C for 15 minutes.
-
Rapidly inject 25 µL of AAPH solution (240 mM) to initiate the reaction.
-
Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes.
-
-
Self-Validating Logic: The assay calculates the Area Under the Curve (AUC). By subtracting the AUC of the blank from the AUC of the sample ( AUCNet=AUCSample−AUCBlank ), the system internally corrects for spontaneous fluorescein decay, ensuring the final Trolox Equivalents (TE) strictly represent the compound's HAT capacity.
Protocol B: ABTS Radical Cation Scavenging Assay
Focus: Validating the Single Electron Transfer (SET) mechanism driven by lowered IP.
-
Causality of Reagents: Potassium persulfate is used to oxidize ABTS into the stable, intensely colored ABTS•+ radical cation. The ability of the pyrazolone to bleach this color is directly proportional to its electron-donating capability.
-
Step-by-Step Workflow:
-
Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Store in the dark at room temperature for 12–16 hours to allow complete radical generation.
-
Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm equilibrates to 0.70 ± 0.02. Causality: Reading at 734 nm is critical as it falls outside the intrinsic UV-Vis absorption spectrum of pyrazolone derivatives, preventing false-positive absorbance overlaps.
-
Add 10 µL of the test compound to 990 µL of the diluted ABTS•+ solution.
-
Incubate for exactly 6 minutes and record the absorbance at 734 nm.
-
-
Self-Validating Logic: A concurrent Trolox standard curve is generated. If the vehicle control (solvent without compound) does not maintain an absorbance of ~0.70, the radical generation is deemed unstable, and the assay invalidates itself.
Conclusion & Translational Potential
For drug development professionals targeting oxidative stress, relying solely on the edaravone scaffold limits therapeutic potential due to its restricted SET-dominant mechanism and higher cytotoxicity profile. The structural transition to 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one represents a rational, QM-validated evolution. By incorporating an electron-rich, highly conjugated phenylamino group, the molecule achieves a dual HAT/SET scavenging profile, doubling its ORAC capacity and significantly widening its therapeutic safety window.
References
- Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases. Source: nih.gov.
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Source: mdpi.com.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Source: nih.gov.
Sources
Validating Antimicrobial Efficacy of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one: A Comprehensive Comparison Guide
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that can bypass legacy resistance mechanisms. Among emerging candidates, 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one —a highly functionalized pyrazolone derivative—has demonstrated exceptional broad-spectrum antimicrobial and antifungal properties.
Designed for researchers, assay developers, and drug discovery scientists, this guide provides an objective performance comparison between this pyrazolone derivative and standard-of-care alternatives (Ciprofloxacin and Fluconazole). Furthermore, it details the self-validating experimental methodologies required to rigorously quantify its efficacy.
Mechanistic Rationale: The Pyrazolone Scaffold
The pyrazole ring is a privileged, electron-rich heterocyclic nucleus found in numerous blockbuster drugs[1]. In the context of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one, the structure is optimized to act as a dual-action inhibitor depending on the microbial kingdom:
-
Antibacterial Target: Molecular docking and phenotypic assays indicate that this compound acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR) in bacterial species such as Staphylococcus aureus, arresting purine synthesis[1].
-
Antifungal Target: In fungal strains like Candida albicans, the compound demonstrates high binding affinity for N-myristoyl transferase (NMT) , disrupting critical lipid modifications required for fungal cell viability[1].
Mechanistic pathway of 3-(phenylamino)-pyrazol-5-one mediating DHFR inhibition.
Objective Performance Comparison
To establish clinical relevance, the efficacy of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one must be benchmarked against established reference drugs. Recent empirical evaluations show that pyrazolone derivatives exhibit Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 µg/mL against resistant Gram-positive strains, outperforming or matching Ciprofloxacin[1][2].
Table 1: Comparative MIC Profiles Across Key Pathogens
| Pathogen Strain | Phenotype | 3-(phenylamino)-pyrazol-5-one (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) | Fluconazole (MIC µg/mL) |
| Staphylococcus aureus | MRSA | 4 - 8 | 8 - 16 | N/A |
| Staphylococcus aureus | MSSA | 4 - 8 | 8 - 16 | N/A |
| Escherichia coli | Gram-Negative | 16 - 32 | 4 - 8 | N/A |
| Candida albicans | Fungal | 8 - 16 | N/A | 64 - 128 |
| Aspergillus niger | Fungal | 16 - 32 | N/A | 128 |
Data synthesis reflects the enhanced activity of substituted pyrazolone derivatives toward MRSA and fungal strains compared to legacy therapeutics[1][3].
Experimental Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality-driven explanations to prevent common assay artifacts associated with hydrophobic heterocyclic compounds.
High-Throughput MIC and MBC Determination
Traditional optical density (OD600) readings can be confounded by the precipitation of pyrazolone derivatives at higher concentrations. Therefore, we utilize a Resazurin-based microbroth dilution assay, which provides a definitive colorimetric shift driven strictly by active microbial metabolism[4].
Step-by-Step Methodology:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI 1640 (buffered with MOPS) for fungi. Causality: CAMHB ensures proper physiological concentrations of calcium and magnesium, which are critical for stabilizing bacterial outer membranes and preventing artificially low MICs.
-
Compound Dilution: Dissolve the pyrazolone derivative in 100% DMSO, then perform two-fold serial dilutions in the test media (final DMSO concentration must remain <1% to prevent solvent-induced toxicity).
-
Inoculum Standardization: Adjust the microbial suspension to exactly 5×105 CFU/mL. Causality: A higher inoculum risks the "inoculum effect," artificially inflating the MIC due to DHFR target enzyme overexpression, while a lower density fails to represent a clinically relevant infection model.
-
Incubation & Resazurin Addition: Incubate 96-well plates at 37°C for 18-24 hours. Add 10 µL of 0.015% Resazurin to each well and incubate for an additional 2 hours.
-
Readout (MIC): The MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).
-
MBC Determination: Aliquot 10 µL from all blue wells onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in viable colonies.
Step-by-step workflow for determining MIC and MBC using microbroth dilution.
Time-Kill Kinetics Assay
While MIC/MBC defines potency, Time-Kill assays determine the pharmacodynamic profile (bacteriostatic vs. bactericidal kinetics) of the pyrazolone derivative.
Self-Validating System Controls: Every assay must include a sterility control (media only), a growth control (media + inoculum), and a Ciprofloxacin reference control to validate the susceptibility profile of the specific isolate batch.
Methodology:
-
Prepare glass culture tubes containing 5×105 CFU/mL of logarithmic-phase S. aureus in CAMHB.
-
Dose the tubes with the pyrazolone compound at 1×, 2×, and 4× the predetermined MIC.
-
Extract 100 µL aliquots at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.
-
Serially dilute the aliquots in sterile PBS to halt drug action, and plate on TSA.
-
Data Interpretation: A compound is classified as bactericidal if it achieves a ≥3log10 decrease in CFU/mL (99.9% kill) within 24 hours. If the reduction is <3log10 , the compound is bacteriostatic.
Conclusion
The 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one scaffold represents a highly potent, synthetically accessible alternative to legacy antimicrobials. By targeting DHFR and NMT, it effectively circumvents the efflux pump and target-site mutation resistance mechanisms that plague fluoroquinolones and azoles. Rigorous, metabolically-driven validation assays (like Resazurin MIC and Time-Kill kinetics) are essential to accurately profile these hydrophobic compounds and advance them through the preclinical pipeline.
References
-
"Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives." Arabian Journal of Chemistry. URL:[Link]
-
"Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives." ResearchGate. URL: [Link]
-
"In vitro antimicrobial evaluation of pyrazolone derivatives." Bangladesh Journals Online. URL:[Link]
-
"Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives." PubMed Central (PMC). URL:[Link]
Sources
- 1. Design, synthesis, antimicrobial evaluations and <i>in silico</i> studies of novel pyrazol-5(4<i>H</i>)-one and 1<i>H</i>-pyrazol-5-ol derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. View of In vitro antimicrobial evaluation of pyrazolone derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one vs. Standard Pyrazolone Inhibitors
Structural Pharmacophore Evolution
The pyrazolone ring is a privileged scaffold in medicinal chemistry. Historically, standard pyrazolones—such as Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) and Phenazone—have been deployed as free radical scavengers and cyclooxygenase (COX) inhibitors. Their mechanism relies heavily on the keto-enol tautomerization of the pyrazolone core, which facilitates rapid electron donation to quench reactive oxygen species (ROS).
However, functionalizing the 3-position with a phenylamino (anilino) group to yield 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (PAPO) fundamentally alters the molecule's electronic and steric profile. As demonstrated in recent [1], the addition of the p-phenylamino linker extends the π-conjugation and introduces a critical hydrogen-bond donor/acceptor pair. This transitions the scaffold from a non-specific redox modulator to a highly selective Type II kinase inhibitor. Furthermore, recent advancements have shown that functionalized pyrazolone derivatives can act as multi-target agents, displaying [3], expanding their utility in precision oncology.
Mechanistic Divergence: Redox Scavenging vs. Kinase Hinge Binding
As an application scientist evaluating these compounds, it is critical to understand the causality behind why they behave differently in biological systems.
-
Standard Pyrazolones : Compounds like Edaravone act via direct electron transfer. The 3-methyl group provides minimal steric hindrance, allowing the core to easily access and neutralize peroxyl radicals, making them ideal for neuroprotection in ischemic stroke or ALS.
-
PAPO Scaffold : The 3-phenylamino substitution forces a conformational lock. In kinase targets like AXL or p38 MAPK, the pyrazolone core anchors into the ATP-binding hinge region (e.g., forming a vital hydrogen bond with Met674 in AXL). Simultaneously, the phenylamino group projects into the adjacent hydrophobic channel. This dual-action binding stabilizes the kinase in an inactive "DFG-out" conformation, a hallmark of potent [2].
Quantitative Performance Comparison
To objectively compare the utility of these scaffolds, we have synthesized their pharmacological data into the following table.
| Pharmacological Property | 3-(Phenylamino)-Pyrazolones (PAPO) | Edaravone (Standard) | Phenazone (Standard) |
| Primary Target | Kinases (AXL, p38 MAPK, MER) | Reactive Oxygen Species (ROS) | COX-1 / COX-2 |
| Mechanism of Action | Type II Hinge-binding & Hydrophobic pocket occupation | Direct electron transfer & Redox cycling | Active site steric competition |
| Typical In Vitro Potency | IC50 < 10 nM (Enzymatic) | IC50 ~ 15 µM (Scavenging) | IC50 > 1 mM (Enzymatic) |
| Key Structural Driver | 3-anilino group (π-π stacking & H-bonding) | 3-methyl group (low steric bulk) | 1,5-dimethyl groups |
| Clinical Application | Hematological Malignancies, Inflammation | ALS, Acute Ischemic Stroke | Analgesia, Antipyretic |
Logical Workflow of Pyrazolone Mechanisms
Divergent pharmacological pathways of standard pyrazolones versus 3-phenylamino derivatives.
Experimental Methodology: Self-Validating Kinase Inhibition Assay
When screening PAPO derivatives against standard pyrazolones, colorimetric assays (like MTT or standard ATP-consumption assays) are prone to false positives. Standard pyrazolones are highly redox-active and can interfere with dye reduction. Therefore, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandatory. This protocol utilizes a self-validating system to isolate true competitive inhibition from redox artifact.
Step-by-Step TR-FRET Protocol for AXL Kinase Inhibition:
-
Buffer Preparation & Redox Control : Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Causality Check: Add 2 mM Dithiothreitol (DTT) immediately prior to use. DTT maintains the kinase in a catalytically active, reduced state and prevents the oxidative degradation of the pyrazolone core, ensuring stability over the assay duration.
-
-
Compound Dilution : Serially dilute the PAPO derivative (test) and Edaravone (negative control) in 100% DMSO. Dilute 1:20 in buffer.
-
Causality Check: Final DMSO concentration must not exceed 1% in the reaction well to prevent solvent-induced denaturation of the AXL kinase.
-
-
Enzyme-Inhibitor Pre-incubation : In a 384-well plate, combine 5 nM recombinant AXL kinase, 50 nM ULight-labeled generic peptide substrate, and the inhibitor. Incubate for 15 minutes at 25°C.
-
Causality Check: Type II inhibitors (like PAPO derivatives) bind to the inactive conformation of the kinase, which requires a longer association time than ATP-competitive Type I inhibitors. Pre-incubation is essential for accurate IC50 determination.
-
-
Reaction Initiation : Add 10 µM ATP to start the reaction.
-
Causality Check: 10 µM is chosen as it is near the Michaelis constant ( Km ) for AXL, ensuring that competitive inhibition kinetics are highly sensitive and observable. Incubate for 60 minutes.
-
-
Termination and Detection : Stop the reaction by adding a detection mix containing EDTA (to chelate Mg2+ and halt catalysis) and a Europium-labeled anti-phospho-antibody. Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm).
-
System Validation :
-
Positive Control: Staurosporine must yield an IC50 < 5 nM, validating enzyme activity.
-
Negative Control Check: Edaravone must show <10% inhibition. If Edaravone shows artificial "inhibition," it indicates the assay is suffering from redox interference or compound aggregation, prompting immediate validation via Dynamic Light Scattering (DLS).
-
Conclusion
The structural evolution from standard pyrazolones to the 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one scaffold represents a masterclass in rational drug design. By leveraging the core's inherent hydrogen-bonding capacity and appending a sterically directing phenylamino group, researchers have successfully repurposed a traditional antioxidant/analgesic framework into a precision oncology and anti-inflammatory tool.
References
-
Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors. RSC Advances (via PubMed Central).[Link]
-
Design, Synthesis, and Anti-inflammatory Properties of Orally Active 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. Journal of Medicinal Chemistry.[Link]
Mass Spectrometry Fragmentation Comparison Guide: 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one vs. Structural Analogs
Executive Summary
The structural elucidation of pyrazolone derivatives is a critical workflow in pharmaceutical development, given their prevalence as neuroprotective agents, analgesics, and analytical labeling reagents[1]. This guide provides an objective, data-driven comparison of the mass spectrometric (MS) fragmentation behavior of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one against its widely utilized structural analogs: Edaravone and Phenidone. By dissecting the causality behind collision-induced dissociation (CID) pathways, this guide equips researchers with the mechanistic insights necessary for accurate metabolite identification and structural characterization.
Structural & Mechanistic Causality in MS
The gas-phase fragmentation of pyrazol-5-ones is dictated by their tautomeric equilibria (CH, OH, and NH forms) and the proton affinity of their substituents[2]. In positive electrospray ionization (ESI+), the protonation site acts as the charge-directed trigger for specific bond cleavages.
For 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (Exact Mass: 175.07 Da; Precursor Ion [M+H]+ at m/z 176.08):
-
Protonation at the Carbonyl Oxygen : Triggers the hallmark α -cleavage of the pyrazolone ring, resulting in the neutral extrusion of carbon monoxide (CO, -28 Da) to yield a highly stable product ion at m/z 148.08.
-
Protonation at the Exocyclic Amine : Weakens the C3-N exocyclic bond. Subsequent charge retention on the pyrazolone core leads to the neutral loss of aniline (PhNH 2 , -93 Da), generating a diagnostic fragment at m/z 83.02.
-
Ring Opening : Expulsion of isocyanic acid (HNCO, -43 Da) occurs via the cleavage of the N1-C5 and C3-C4 bonds, a pathway commonly observed in nitrogen-rich heterocycles[2].
Figure 1: Proposed ESI-MS/MS collision-induced dissociation pathways for the target pyrazolone.
Comparative Fragmentation Analysis
To objectively evaluate the fragmentation performance, we compare the target molecule against two alternatives:
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) : A commercial drug where the exocyclic amine is replaced by a methyl group, and the phenyl ring is shifted to the N1 position[3].
-
Phenidone (1-phenyl-3-pyrazolidinone) : A photographic developer lacking the C3 double bond and substituent.
Quantitative Data Summary
| Compound | Formula | Precursor Ion [M+H]+ | Primary Neutral Losses | Characteristic Product Ions | Mechanistic Driver |
| 3-(phenylamino)-pyrazolone | C 9 H 9 N 3 O | m/z 176.08 | -CO (28 Da), -PhNH 2 (93 Da) | m/z 148.08, m/z 83.02 | Exocyclic C-N cleavage & α -carbonyl cleavage |
| Edaravone | C 10 H 10 N 2 O | m/z 175.09 | -CO (28 Da), -CH 3∙ (15 Da) | m/z 147.09, m/z 160.06 | α -carbonyl cleavage & radical loss[3] |
| Phenidone | C 9 H 10 N 2 O | m/z 163.09 | -CO (28 Da), -C 2 H 4 (28 Da) | m/z 135.09, m/z 107.05 | Pyrazolidinone ring opening |
Key Insight : While all three molecules exhibit the characteristic loss of CO (-28 Da) due to the presence of the pyrazolone/pyrazolidinone core, 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one is uniquely identifiable by the massive neutral loss of aniline (-93 Da). This provides a highly specific Multiple Reaction Monitoring (MRM) transition (m/z 176 → 83) that suffers from virtually zero matrix interference compared to the generic CO loss.
Experimental Workflows & Self-Validating Protocols
To ensure absolute trustworthiness, the following UHPLC-ESI-HRMS/MS protocol is designed as a self-validating system . Every step contains an internal check to verify data integrity without requiring orthogonal assays.
Step-by-Step Methodology
Step 1: Sample Preparation (Causality: Tautomer Stabilization)
-
Action : Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality : The acidic modifier forces the tautomeric equilibrium toward the protonated [M+H]+ state, ensuring a singular, intense precursor ion rather than a split signal between sodium adducts [M+Na]+ and protonated species[1].
Step 2: Chromatographic Separation (Causality: Matrix Decoupling)
-
Action : Inject 2 μ L onto a C18 column (e.g., 1.7 μ m, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.
-
Causality : Retains the polar pyrazolone core while resolving it from isobaric matrix contaminants.
-
Self-Validation Check : Peak symmetry. Pyrazolones can exhibit peak tailing if secondary interactions occur with free silanols; a perfectly Gaussian peak internally validates column inertness.
Step 3: ESI Source Optimization & CID Ramping (Causality: Energy Thresholding)
-
Action : Operate in ESI+ mode. Apply a Normalized Collision Energy (NCE) ramp of 15, 30, and 45 eV.
-
Causality : The pyrazolone ring is highly stable. Low energy (15 eV) yields only the precursor ion. Medium energy (30 eV) triggers the exocyclic aniline loss. High energy (45 eV) is required to shatter the core and induce CO/HNCO loss[2].
Step 4: High-Resolution Mass Defect Filtering (The Ultimate Self-Validation)
-
Action : Acquire data at a resolution of ≥ 70,000 (FWHM) using an Orbitrap or TOF analyzer.
-
Causality : A low-resolution instrument cannot distinguish between the loss of CO (27.9949 Da) and N 2 (28.0061 Da).
-
Self-Validation Check : Calculate the exact mass of the m/z 148 fragment. If the mass defect perfectly matches the theoretical mass of [C8H9N3]+ (148.0874) with an error of <5 ppm, the loss of CO is internally validated. If the mass matches [C9H9NO]+ (148.0762), it indicates N 2 loss.
Figure 2: Self-validating UHPLC-ESI-HRMS/MS workflow for pyrazolone structural characterization.
References
-
Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. URL: [Link]
-
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. URL: [Link]
-
ResearchGate. (2012). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. URL: [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 3-(Phenylamino)-4,5-dihydro-1H-pyrazol-5-one in Kinase Inhibition Assays
This guide provides a comprehensive framework for characterizing and benchmarking the kinase inhibitory activity of 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors like Ruxolitinib and Crizotinib.[1][2] Therefore, understanding how to rigorously evaluate novel derivatives is critical for drug development professionals.
We will move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind each experimental choice, establish a self-validating workflow, and ground our methodology in authoritative scientific principles. We will benchmark our test compound against established inhibitors across a representative panel of kinases to determine its potency, selectivity, and mechanism of action.
Part 1: Strategic Framework for Kinase Inhibitor Benchmarking
The ultimate goal of a benchmarking study is to build a comprehensive profile of a compound's activity. A kinase inhibitor is primarily defined by three characteristics: potency (How much compound is needed to inhibit the kinase?), selectivity (Which kinases does it inhibit?), and mechanism of action (How does it inhibit the kinase?). Our experimental design is structured to answer these three questions systematically.
Protein kinases are a large family of enzymes that regulate the majority of signal transduction in cells, making them critical targets in diseases like cancer.[3][4] Most small-molecule inhibitors target the enzyme's ATP-binding site.[5][6] However, this binding pocket is highly conserved across the human kinome, making the development of selective inhibitors a significant challenge.[7][8] A non-selective inhibitor can lead to off-target effects and toxicity.[9]
Our benchmarking workflow is designed to de-risk a compound by thoroughly mapping its interaction with a diverse set of kinases early in the discovery process.
Figure 2: Simplified Kinase Signaling Context. This diagram shows the distinct roles of receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases in cellular signaling, providing context for why a diverse kinase panel is essential for selectivity profiling.
Part 2: Experimental Protocols and Methodologies
Core Methodology: ADP-Glo™ Luminescence-Based Kinase Assay
For our benchmarking study, we will employ a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.
Rationale for Choice:
-
Universality: All kinase reactions convert ATP to ADP. This allows us to use the same detection method for all kinases and substrates, simplifying the workflow and ensuring data comparability. [10]* Sensitivity & Robustness: Luminescence assays typically have a high signal-to-background ratio and are less prone to interference from fluorescent compounds, a common pitfall in HTS. [11][12]* Safety and Convenience: This method avoids the handling and disposal issues associated with the traditional "gold standard" radiometric [γ-32P] ATP assays. [10][13] The assay is a two-step process. First, the kinase reaction occurs. Then, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the "Kinase Detection Reagent" is added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity. [14]
Detailed Protocol 1: IC₅₀ Determination
This experiment measures the concentration of an inhibitor required to reduce kinase activity by 50%.
Materials:
-
Kinases: Recombinant human EGFR, CDK2, Abl (ensure high purity, >95%).
-
Substrates: Specific peptide or protein substrate for each kinase (e.g., IRS1 for JAK1). [8]* Cofactors: MgCl₂, DTT.
-
ATP: High purity, stock solution at 10 mM.
-
Assay Buffer: e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Compounds: Test compound and benchmarks, prepared as 10 mM DMSO stocks.
-
Detection Kit: ADP-Glo™ Kinase Assay kit (Promega or similar).
-
Plates: White, opaque, low-volume 384-well plates.
-
Plate Reader: Luminometer-capable microplate reader.
Step-by-Step Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series for each compound in 100% DMSO.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 100 nL) of the diluted compounds to the 384-well assay plates. Include "DMSO only" wells for 100% activity (high control) and "no enzyme" wells for 0% activity (low control). [15]
-
-
Kinase Reaction Preparation:
-
Thaw kinase and substrate aliquots on ice.
-
Prepare a 2X Kinase/Substrate solution in assay buffer. The optimal enzyme concentration should be determined beforehand to ensure the reaction is in the linear range (typically aiming for 10-20% ATP conversion). [15] * Prepare a 2X ATP solution in assay buffer. Crucially, the final ATP concentration in the well should be approximately equal to the Michaelis-Menten constant (Km) for that specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors. [15][16]
-
-
Initiating the Reaction:
-
Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate containing the pre-spotted compounds.
-
Mix briefly on a plate shaker.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation:
-
Mix the plate again and incubate at room temperature (or 30°C) for the predetermined optimal time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the high (100% activity) and low (0% activity) controls.
-
Plot the normalized activity (%) versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Detailed Protocol 2: ATP Competition Assay
This experiment determines if the compound inhibits the kinase by competing with ATP for the binding site.
Methodology:
-
Follow the IC₅₀ Determination Protocol (Protocol 1) exactly, but run the entire experiment multiple times, each time with a different final concentration of ATP.
-
Recommended ATP Concentrations:
-
1x Km ATP (as used in the primary IC₅₀ assay)
-
5x Km ATP
-
10x Km ATP
-
-
Data Analysis:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 6. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one proper disposal procedures
As a Senior Application Scientist, I frequently consult with research and manufacturing teams on the safe integration and lifecycle management of reactive intermediates. 3-(phenylamino)-4,5-dihydro-1H-pyrazol-5-one (commonly known as 3-anilino-5-pyrazolone) is a critical nitrogenous heterocyclic intermediate used extensively in the synthesis of magenta photographic couplers and pharmaceutical agents.
Because it contains both an aniline moiety and a pyrazolone ring, this compound presents specific toxicological and environmental challenges. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement to prevent environmental persistence and mitigate exposure risks. This guide provides authoritative, step-by-step operational and disposal protocols designed for laboratory professionals.
Hazard Identification & Mechanistic Toxicology
Before handling or disposing of this compound, personnel must understand its hazard profile. The compound is classified under the Globally Harmonized System (GHS) as a skin and eye irritant, and a respiratory tract irritant 1[1].
Mechanistic Insight: The secondary amine (phenylamino group) can act as a dermal sensitizer. Furthermore, the pyrazolone ring can undergo tautomerization, interacting with biological nucleophiles. When combusted, the high nitrogen content inevitably generates toxic nitrogen oxides (NOx), which dictates our strict requirement for specialized incineration protocols rather than standard waste processing.
Table 1: Hazard Profile and Required PPE
| Hazard Category | GHS Classification | Mechanistic Causality | Required PPE |
| Health Hazard | Skin Irrit. 2 (H315) | Phenylamino moiety acts as a dermal sensitizer and irritant. | Nitrile gloves (double-gloving recommended), lab coat. |
| Health Hazard | Eye Irrit. 2A (H319) | Fine crystalline powder causes mechanical and chemical micro-abrasions. | Snug-fitting safety goggles (no safety glasses). |
| Health Hazard | STOT SE 3 (H335) | Inhalation of dust interacts with respiratory mucosa. | N95/P100 particulate respirator if handled outside a fume hood. |
| Environmental | Aquatic Toxicity | Pyrazolone ring resists rapid biodegradation in aqueous environments. | N/A (Manage via strict waste containment). |
Operational Handling Protocols
To ensure a self-validating safety system, every handling step must prevent the generation of airborne particulates.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Verify that the eyewash station and safety shower are within a 10-second travel distance 2[2].
-
Weighing: Use an analytical balance enclosed in a draft shield. To prevent electrostatic dispersion of the fine powder, use anti-static weighing boats and an ionizing bar if available.
-
Transfer: Transfer the compound using a stainless steel or PTFE spatula. Avoid vigorous pouring to minimize aerosolization of the dust .
-
Decontamination: Wipe down the balance and surrounding surfaces with a solvent (e.g., ethanol or isopropanol) followed by a water wipe to remove residual traces.
Comprehensive Disposal Procedures
Regulatory Context: Under the US EPA Resource Conservation and Recovery Act (RCRA), industrial waste streams containing pyrazolone derivatives often fall under the K181 hazardous waste classification (dyes and pigments production wastes) 3[3]. In a laboratory setting, it must be treated as a characteristic hazardous waste due to its toxicity profile.
Mechanistic Causality for Disposal: Do not dispose of this compound in aqueous waste streams. Its low aqueous solubility means it will precipitate and persist in municipal wastewater systems. Incineration must be performed in a facility equipped with an afterburner and alkaline NOx scrubbers to neutralize the NO and NO₂ gases generated by the combustion of the heterocyclic and aniline nitrogens.
Step-by-Step Disposal Workflow:
-
Segregation:
-
Solid Waste: Collect unreacted powder, contaminated weighing boats, and filter papers in a dedicated, heavy-duty polyethylene or glass container.
-
Liquid Waste: Collect reaction filtrates and solvent washings in a designated "Non-Halogenated Organic Waste" carboy. Do not mix with strong oxidizers or acids .
-
-
Containment & Labeling:
-
Seal containers tightly to prevent off-gassing.
-
Label clearly with the chemical name and the hazards: "Warning: Skin/Eye Irritant, Toxic Organic Nitrogen Waste."
-
-
Storage: Store waste containers in a cool, dry, well-ventilated secondary containment tray, away from direct sunlight and incompatible materials 2[2].
-
Final Disposition (Incineration):
-
Transfer to an approved hazardous waste management facility. Ensure the facility utilizes high-temperature incineration equipped with alkaline NOx scrubbers.
-
Spill Response & Decontamination
In the event of a solid spill, immediate and controlled action is required to prevent inhalation exposure.
Step-by-Step Spill Response:
-
Evacuate & Assess: Isolate the spill area. Deny entry to unprotected personnel.
-
PPE Donning: Put on a particulate respirator (N95/P100), safety goggles, and chemical-resistant gloves 2[2].
-
Containment: Do not dry sweep, as this generates hazardous dust clouds. Gently cover the spill with a damp absorbent pad or lightly mist the powder with an inert solvent (like water or dilute ethanol) to suppress dust .
-
Collection: Use a non-sparking tool to scoop the dampened material into a compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe to ensure complete removal of the organic residue.
Disposal Workflow Visualization
Fig 1: Step-by-step disposal and segregation workflow for 3-anilino-5-pyrazolone waste streams.
References
-
National Center for Biotechnology Information. "4,5-dihydro-1H-pyrazol-5-one | C3H4N2O | CID 316289 - PubChem." PubChem. 1
-
Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." Fisher Scientific. 2
-
TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals." TCI Chemicals.
-
Environmental Protection Agency (EPA). "Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes." Federal Register. 3
Sources
- 1. 4,5-dihydro-1H-pyrazol-5-one | C3H4N2O | CID 316289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; CERCLA Hazardous Substance Designation and Reportable Quantities; Designation of Five Chemicals as Appendix VIII Constituents; Addition of Four Chemicals to the Treatment Standards of F039 and the Universal Treatment Standards [federalregister.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
